PCSK9-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C83H105F4N15O17S2 |
|---|---|
分子量 |
1724.9 g/mol |
IUPAC 名称 |
2-[2-[3-[[(1S,9E,13S,17S,20S,23S,29S,55S,60R,63S)-50-fluoro-20-[(1R)-1-hydroxyethyl]-23-[(4-methoxyphenyl)methyl]-29,60-dimethyl-18,21,24,30,57,59,62,65,70-nonaoxo-12-oxa-34,68-dithia-16,19,22,25,31,41,42,43,46,56,58,61,64-tridecazadecacyclo[36.19.12.13,7.116,55.136,40.141,44.146,53.013,17.025,29.047,52]tetraheptaconta-3,5,7(74),9,36(73),37,39,42,44(72),47(52),48,50,53(71)-tridecaen-63-yl]methylamino]-3-oxopropoxy]ethoxy]ethyl-trimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C81H104FN15O15S2.C2HF3O2/c1-50-73(101)87-63-41-54-14-10-13-52(36-54)12-8-9-29-112-68-21-27-94-72(68)77(105)90-71(51(2)98)76(104)89-64(40-53-15-18-61(109-7)19-16-53)79(107)95-26-11-24-81(95,3)80(108)83-25-35-114-49-56-37-55(48-113-34-23-70(100)86-66(75(103)85-50)44-84-69(99)22-30-110-32-33-111-31-28-97(4,5)6)38-60(39-56)96-47-59(91-92-96)46-93-45-57(42-65(78(94)106)88-74(63)102)62-43-58(82)17-20-67(62)93;3-2(4,5)1(6)7/h8-10,13-20,36-39,43,45,47,50-51,63-66,68,71-72,98H,11-12,21-35,40-42,44,46,48-49H2,1-7H3,(H7-,83,84,85,86,87,88,89,90,99,100,101,102,103,104,105,108);(H,6,7)/b9-8+;/t50-,51-,63+,64+,65+,66+,68+,71+,72+,81+;/m1./s1 |
InChI 键 |
OWXBVYYVNXIMGD-WFMGUUCDSA-N |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of PCSK9-IN-X, a Small Molecule Inhibitor of PCSK9
An in-depth technical guide on the core mechanism of action of PCSK9-IN-3 is provided below.
Disclaimer
The following technical guide is a representative document outlining the mechanism of action and experimental evaluation of a small molecule PCSK9 inhibitor. As of the latest literature review, specific public domain data for a molecule designated "this compound" is not available. Therefore, this guide utilizes a hypothetical molecule, "PCSK9-IN-X," to illustrate the expected mechanism, data, and experimental protocols for a compound of this class, based on established principles of PCSK9 inhibition. The quantitative data presented is representative and should be considered illustrative.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[1][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[5] PCSK9-IN-X is a novel small molecule designed to inhibit this interaction, thereby increasing LDLR recycling and promoting LDL-C clearance.
Core Mechanism of Action
PCSK9-IN-X functions by directly binding to circulating PCSK9, preventing it from forming a complex with the LDLR.[6][[“]] By occupying the binding site on PCSK9 that would normally interact with the LDLR, PCSK9-IN-X allosterically or directly blocks the protein-protein interaction. This inhibition allows for the normal recycling of the LDLR back to the hepatocyte surface after internalizing LDL particles.[6][8] The increased density of LDLRs on the cell surface enhances the clearance of LDL-C from the circulation, resulting in a significant reduction in plasma LDL-C levels.[1][[“]]
Quantitative Data Summary
The binding affinity and inhibitory potency of PCSK9-IN-X have been characterized using various biophysical and cellular assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Method |
| Binding Affinity (Kd) | 25 nM | Surface Plasmon Resonance (SPR) |
| IC50 (PCSK9-LDLR Binding) | 50 nM | Homogeneous Time-Resolved FRET (HTRF) Assay |
| Cellular LDL Uptake (EC50) | 150 nM | HepG2 Cell-Based Fluorescent LDL Uptake Assay |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
-
Objective: To determine the equilibrium dissociation constant (Kd) of PCSK9-IN-X for human PCSK9.
-
Principle: SPR measures the change in refractive index at the surface of a sensor chip as the analyte (PCSK9-IN-X) flows over the immobilized ligand (PCSK9), allowing for real-time analysis of binding kinetics.
-
Methodology:
-
Immobilization: Recombinant human PCSK9 is immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A series of concentrations of PCSK9-IN-X in a suitable running buffer are injected over the sensor surface.
-
Data Acquisition: The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
HTRF Assay for PCSK9-LDLR Interaction Inhibition (IC50)
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of PCSK9-IN-X in preventing the binding of PCSK9 to the LDLR.
-
Principle: This assay measures the FRET between a donor fluorophore (on an anti-tag antibody) and an acceptor fluorophore (on a binding partner). Inhibition of the interaction results in a decreased FRET signal.
-
Methodology:
-
Reagents:
-
Recombinant human PCSK9 (tagged, e.g., with 6xHis).
-
Recombinant human LDLR ectodomain (tagged, e.g., with FLAG).
-
Anti-6xHis antibody labeled with a FRET donor (e.g., Europium cryptate).
-
Anti-FLAG antibody labeled with a FRET acceptor (e.g., d2).
-
-
Procedure:
-
PCSK9 and LDLR are incubated in a microplate in the presence of varying concentrations of PCSK9-IN-X.
-
The labeled antibodies are added and the mixture is incubated to allow for binding.
-
-
Detection: The plate is read on an HTRF-compatible reader, measuring the emission at two wavelengths.
-
Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the concentration of PCSK9-IN-X to determine the IC50 value.
-
HepG2 Cell-Based LDL Uptake Assay (EC50)
-
Objective: To determine the half-maximal effective concentration (EC50) of PCSK9-IN-X in promoting LDL uptake in a cellular context.
-
Principle: This assay measures the uptake of fluorescently labeled LDL by HepG2 cells, a human hepatoma cell line that expresses the LDLR. Inhibition of PCSK9 by PCSK9-IN-X is expected to increase LDLR levels and thus LDL uptake.
-
Methodology:
-
Cell Culture: HepG2 cells are cultured in a 96-well plate.
-
Treatment: Cells are treated with a fixed concentration of recombinant human PCSK9 and varying concentrations of PCSK9-IN-X.
-
LDL Uptake: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated to allow for uptake.
-
Measurement: After incubation, the cells are washed to remove non-internalized DiI-LDL. The fluorescence intensity within the cells is measured using a fluorescence plate reader or by flow cytometry.
-
Analysis: The fluorescence signal is plotted against the concentration of PCSK9-IN-X to calculate the EC50.
-
Visualizations
Signaling Pathway
References
- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. heartcare.sydney [heartcare.sydney]
- 7. consensus.app [consensus.app]
- 8. ahajournals.org [ahajournals.org]
The Anatomy of a Small Molecule PCSK9 Inhibitor: A Technical Guide to PCSK9-IN-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "PCSK9-IN-3" is used throughout this document as a representative name for a novel, orally bioavailable small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Due to the limited public information on a compound with this exact designation, this guide is based on the discovery, synthesis, and characterization of a well-documented analogue, a potent small molecule PCSK9 inhibitor.
Introduction: The Quest for Orally Bioavailable PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets it for lysosomal degradation.[1] This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[1]
While monoclonal antibodies that block the PCSK9-LDLR interaction are established therapies, the pursuit of orally bioavailable small molecule inhibitors remains a primary objective in cardiovascular drug discovery.[2] Small molecules offer the potential for improved patient convenience and wider accessibility. This guide provides a detailed technical overview of the discovery, synthesis, and preclinical characterization of a representative small molecule PCSK9 inhibitor, herein referred to as this compound.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound was the result of a comprehensive medicinal chemistry campaign that began with the identification of an initial hit compound through computational screening. This hit, a kinase inhibitor, was found to modestly inhibit the PCSK9-LDLR interaction.[3] This initial finding provided a crucial starting point for structure-activity relationship (SAR) studies aimed at improving potency and developing novel analogues.
Through multiple rounds of chemical synthesis and biological evaluation, analogues with significantly improved activity were developed. This iterative process, guided by molecular modeling and in vitro assays, led to the identification of this compound as a lead-like molecule with potent inhibitory activity against the PCSK9-LDLR interaction at the nanomolar level.[3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of a core heterocyclic scaffold followed by the introduction of key functional groups required for potent inhibitory activity. While the specific, step-by-step synthesis for this exact analogue is proprietary, a general synthetic strategy for this class of compounds can be outlined. The process typically begins with the formation of a core ring structure, which is then elaborated through a series of chemical transformations to yield the final product.
Mechanism of Action
This compound functions as a direct inhibitor of the protein-protein interaction (PPI) between PCSK9 and the LDLR. By binding to a cryptic groove on the surface of PCSK9, proximal to the LDLR binding site, this compound prevents the formation of the PCSK9-LDLR complex.[3] This disruption allows the LDLR to be recycled back to the surface of hepatocytes after internalizing LDL-C, leading to an increased population of LDLRs and consequently, enhanced clearance of LDL-C from the circulation.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its precursors, demonstrating the progressive improvements achieved through the medicinal chemistry optimization process.
Table 1: In Vitro Activity of this compound and Progenitors
| Compound | PCSK9-LDLR Binding Inhibition IC50 (µM) | Direct Binding to PCSK9 K D (µM) | Cellular LDL Uptake Restoration EC50 (µM) |
| Initial Hit (Nilotinib) | 9.8[3] | Not Reported | Not Reported |
| Intermediate Analogue | Not Reported | Not Reported | Not Reported |
| This compound (Compound 3f) | 0.537 [3] | Not Reported | Sub-micromolar [3] |
| Optimized Analogue (NYX-PCSK9i) | 0.323 [4] | Not Reported | Not Reported |
Table 2: In Vivo Efficacy of an Optimized Analogue (NYX-PCSK9i) in a Murine Model of Hyperlipidemia
| Treatment Group | Dose | Route of Administration | Change in Plasma Total Cholesterol (%) |
| Vehicle Control | - | Oral | - |
| NYX-PCSK9i | Dose-dependent | Oral | Up to 57% reduction [4] |
| Atorvastatin | Standard Dose | Oral | Significant Reduction |
| NYX-PCSK9i + Atorvastatin | Dose-dependent + Standard Dose | Oral | Additive effect [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This biochemical assay quantitatively measures the ability of a test compound to inhibit the binding of recombinant human PCSK9 to the extracellular domain of the LDLR in a cell-free system.[1]
-
Plate Coating: High-binding 96-well plates are coated with recombinant human LDLR extracellular domain and incubated overnight.
-
Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound LDLR.
-
Blocking: Remaining protein-binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Serial dilutions of the test compound are prepared. In a separate plate, recombinant PCSK9 is pre-incubated with the compound dilutions for 1 hour at room temperature.
-
Binding Reaction: The PCSK9/inhibitor mixture is transferred to the LDLR-coated plate and incubated for 2 hours at room temperature.
-
Detection: After washing, a primary antibody against PCSK9 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a TMB substrate and the absorbance is read at 450 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular LDL Uptake Assay
This functional assay measures the ability of a test compound to restore the uptake of fluorescently labeled LDL in cells treated with PCSK9.[5]
-
Cell Culture: A suitable cell line, such as HepG2 cells, is cultured in appropriate media.
-
Treatment: Cells are treated with the test compound in the presence of recombinant PCSK9.
-
LDL Uptake: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated to allow for uptake.
-
Imaging and Quantification: The cells are washed to remove unbound DiI-LDL, and the intracellular fluorescence is quantified using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: The increase in LDL uptake in the presence of the inhibitor is calculated, and the EC50 value is determined.
In Vivo Efficacy Study in a Murine Model
This study evaluates the cholesterol-lowering efficacy of the test compound in a relevant animal model of human dyslipidemia.[4]
-
Animal Model: A hypercholesterolemic mouse model, such as APOE*3-Leiden.CETP mice, is used.
-
Acclimatization and Diet: Animals are acclimated and fed a high-fat diet to induce hypercholesterolemia.
-
Dosing: The test compound is administered orally at various doses.
-
Blood Sampling: Blood samples are collected at specified time points.
-
Lipid Analysis: Plasma levels of total cholesterol, LDL-C, and other lipid parameters are measured.
-
Data Analysis: The percentage change in lipid levels from baseline is calculated and compared between treatment groups.
Visualizations
PCSK9 Signaling Pathway and Point of Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the PCSK9 Inhibitor: PCSK9-IN-3
For: Researchers, Scientists, and Drug Development Professionals
Subject: Chemical Structure, Properties, and Methodologies of the Tricyclic Peptide PCSK9 Inhibitor, PCSK9-IN-3
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal, clinically-validated target for the management of hypercholesterolemia. Inhibition of the PCSK9 protein prevents the degradation of the low-density lipoprotein receptor (LDLR), leading to increased clearance of LDL-cholesterol (LDL-C) from circulation. While monoclonal antibodies have proven the therapeutic value of this mechanism, the development of orally bioavailable inhibitors remains a key objective. This document provides a detailed technical overview of this compound, a novel, highly potent, next-generation tricyclic peptide inhibitor of PCSK9 with demonstrated oral bioavailability.[1][2][3][4] This inhibitor is also referred to in the primary literature as "compound 44".[1][5] This guide covers its chemical properties, mechanism of action, in vitro and in vivo activity, and the detailed experimental protocols used for its characterization.
Chemical Structure and Properties
This compound is a highly modified, complex tricyclic peptide. Its structure was evolved from earlier bicyclic predecessors through a structure-based design approach to enhance potency and pharmacokinetic properties.[1] The synthesis involves solid-phase peptide synthesis for the backbone, followed by multiple macrocyclization reactions to create its rigid, three-dimensional conformation.[6]
The key chemical and physical properties of this compound (compound 44) are summarized in Table 1.
Table 1: Chemical Properties of this compound (Compound 44)
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Not publicly available | |
| CAS Number | 2867496-34-0 | [7] |
| Molecular Formula | C₈₃H₁₀₅F₄N₁₅O₁₇S₂ | [7] |
| Molecular Weight | 1757.0 g/mol (Calculated) | [1] |
| Description | A novel, orally bioavailable, next-generation tricyclic peptide. |[1][2] |
Mechanism of Action
PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This interaction targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear LDL-C from the blood.
This compound acts as a direct inhibitor of this protein-protein interaction. By binding with high affinity to PCSK9, it sterically blocks the site required for LDLR engagement.[1] This preventative binding allows the LDLR to follow its normal recycling pathway back to the cell surface after internalizing LDL-C, leading to a greater density of functional receptors and enhanced clearance of plasma LDL-C.
Quantitative Data
The biological activity and pharmacokinetic profile of this compound (compound 44) have been extensively characterized. The data demonstrates picomolar affinity in biochemical assays, potent activity in cell-based models, and significant oral bioavailability in preclinical species.
Table 2: In Vitro Biological Activity of this compound (Compound 44)
| Assay Type | Description | IC₅₀ (nM) | Reference |
|---|---|---|---|
| TR-FRET Binding Assay | Measures direct inhibition of human PCSK9 binding to human LDLR. | 0.007 ± 0.001 | [1] |
| Cell-Based LDL Uptake | Measures the rescue of LDL uptake in HepG2 cells treated with PCSK9. | 0.091 ± 0.038 |[1] |
Table 3: Pharmacokinetic Properties of this compound (Compound 44) in Preclinical Species
| Species | Route | Dose | CL (mL/min/kg) | Vdss (L/kg) | t₁₂ (h) | F (%) | Reference |
|---|---|---|---|---|---|---|---|
| Rat | IV | 1 mg/kg | 15 ± 2 | 0.5 ± 0.1 | 0.5 ± 0.1 | N/A | [1] |
| Rat | PO | 3 mg/kg | - | - | - | 4 ± 2 | [1] |
| Cynomolgus Monkey | IV | 0.2 mg/kg | 3.1 ± 0.7 | 0.3 ± 0.1 | 1.6 ± 0.2 | N/A | [1] |
| Cynomolgus Monkey | PO | 1 mg/kg | - | - | - | 2.9 ± 1.2 | [1] |
CL = Clearance; Vdss = Volume of distribution at steady state; t₁₂ = Half-life; F = Oral Bioavailability.
Experimental Protocols
The following protocols are based on the methodologies described for the characterization of this compound and its analogues.[1]
PCSK9-LDLR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the ability of an inhibitor to disrupt the binding between recombinant human PCSK9 and the extracellular domain of human LDLR.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl₂, 0.005% Tween-20).
-
PCSK9-6xHis: Recombinantly express and purify human PCSK9 with a C-terminal histidine tag.
-
LDLR-Biotin: Recombinantly express and purify the biotinylated extracellular domain of human LDLR.
-
Detection Reagents: Use a Terbium-cryptate labeled anti-6xHis antibody (donor) and Streptavidin-d2 (acceptor).
-
-
Assay Procedure:
-
Dispense 2 µL of test compound (this compound) dilutions in DMSO into a low-volume 384-well assay plate.
-
Prepare a solution of PCSK9-6xHis and LDLR-Biotin in assay buffer at 2x the final desired concentration.
-
Add 4 µL of the PCSK9/LDLR solution to each well.
-
Prepare a solution of the detection reagents (anti-6xHis-Tb and Streptavidin-d2) in assay buffer.
-
Add 4 µL of the detection reagent solution to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.
-
Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based LDL Uptake Assay
This functional assay measures the ability of an inhibitor to reverse the PCSK9-mediated reduction of LDL uptake into human liver cells (HepG2).
-
Cell Culture and Plating:
-
Culture HepG2 cells in MEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.
-
Seed 20,000 cells per well into a 96-well, black, clear-bottom plate and incubate for 24 hours.
-
-
Compound and Protein Treatment:
-
Aspirate growth media and replace with 75 µL of serum-free media containing 10 µg/mL of recombinant human PCSK9 (a gain-of-function mutant like D374Y is often used).
-
Add 1 µL of test compound (this compound) dilutions in DMSO. Include controls for no PCSK9 (maximum uptake) and PCSK9 with vehicle (minimum uptake).
-
Incubate for 16 hours at 37°C and 5% CO₂.
-
-
LDL Uptake:
-
After incubation, add 10 µL of BODIPY-FL-LDL (fluorescently labeled LDL) to each well to a final concentration of 10 µg/mL.
-
Incubate for an additional 4 hours at 37°C to allow for LDL internalization.
-
-
Quantification:
-
Aspirate the media and wash the cells twice with PBS containing 1 mg/mL BSA.
-
Add 100 µL of PBS to each well.
-
Quantify the internalized LDL by measuring fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Normalize the data to the control wells and calculate IC₅₀ values by nonlinear regression.
-
In Vivo Pharmacokinetic and Efficacy Studies
These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor and its effect on LDL-C levels in a relevant animal model, such as the cynomolgus monkey.
-
Animal Model:
-
Use adult male cynomolgus monkeys, group-housed with a standard diet.
-
-
Pharmacokinetic (PK) Study:
-
Intravenous (IV) Dosing: Administer this compound via a single bolus IV injection (e.g., 0.2 mg/kg) in a suitable vehicle (e.g., saline with 5% DMSO).
-
Oral (PO) Dosing: Administer this compound via oral gavage (e.g., 1 mg/kg) in an enabled formulation designed to improve absorption (e.g., Labrasol).
-
Blood Sampling: Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into K₂EDTA tubes.
-
Sample Analysis: Centrifuge to obtain plasma, and determine the concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters (CL, Vdss, t₁₂, F%) using non-compartmental analysis software.
-
-
Pharmacodynamic (PD) / Efficacy Study:
-
Following oral administration, collect blood samples at baseline and various time points (e.g., 24, 48, 72 hours).
-
Analyze plasma samples for total LDL-C concentrations using a clinical chemistry analyzer.
-
Calculate the percent reduction in LDL-C from baseline for each animal at each time point.
-
Logical and Experimental Workflows
The discovery and characterization of a novel oral PCSK9 peptide inhibitor follows a structured workflow, from initial screening to preclinical validation.
References
- 1. A Series of Novel, Highly Potent, and Orally Bioavailable Next-Generation Tricyclic Peptide PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacokinetics and Pharmacodynamic Effects of Nemvaleukin Alfa, a Selective Agonist of the Intermediate-Affinity IL-2 Receptor, in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Series of Novel, Highly Potent, and Orally Bioavailable Next-Generation Tricyclic Peptide PCSK9 Inhibitors. | Semantic Scholar [semanticscholar.org]
The Advent of Oral PCSK9 Inhibition: A Technical Guide to Tricyclic Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. While monoclonal antibodies have validated the therapeutic efficacy of PCSK9 inhibition, the development of orally bioavailable small molecules has been a significant challenge. This technical guide delves into the core scientific principles, preclinical and clinical data, and experimental methodologies surrounding a novel class of oral PCSK9 inhibitors: tricyclic peptides. This document will focus on the groundbreaking work culminating in the development of compounds like MK-0616 (enlicitide), a clinical-stage oral macrocyclic peptide that exemplifies the potential of this therapeutic modality. We will explore its mechanism of action, present key quantitative data in a structured format, and provide detailed experimental protocols for the assays used in its evaluation.
Introduction: The PCSK9 Target and the Quest for Oral Inhibitors
PCSK9 is a serine protease that plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL-C from the bloodstream.[1] Genetic studies have shown that gain-of-function mutations in PCSK9 lead to hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease (ASCVD), while loss-of-function mutations are associated with lower LDL-C levels and reduced cardiovascular risk.
The clinical validation of PCSK9 as a therapeutic target has been firmly established with the success of injectable monoclonal antibodies like evolocumab and alirocumab. These therapies have demonstrated significant reductions in LDL-C and a corresponding decrease in cardiovascular events.[2] However, the requirement for parenteral administration presents challenges for patient adherence and accessibility. This has fueled an extensive search for orally bioavailable small-molecule PCSK9 inhibitors.
Macrocyclic peptides have emerged as a promising strategy to tackle challenging protein-protein interactions, such as the PCSK9-LDLR interface.[3] These molecules can offer antibody-like affinity and specificity within a smaller, orally administrable scaffold. Merck's development of a series of tricyclic and macrocyclic peptide inhibitors, including the clinical candidate MK-0616 (enlicitide), represents a landmark achievement in this field.[4]
Mechanism of Action: Disrupting the PCSK9-LDLR Interaction
Tricyclic peptide inhibitors like MK-0616 are designed to bind with high affinity and specificity to the LDLR-binding domain of PCSK9.[3] This direct binding sterically hinders the interaction between PCSK9 and the EGF-A domain of the LDLR. By preventing the formation of the PCSK9-LDLR complex, the inhibitor allows the LDLR to escape PCSK9-mediated degradation and recycle back to the hepatocyte surface, leading to increased LDL-C clearance from the circulation.
Quantitative Data Presentation
The development of tricyclic peptide PCSK9 inhibitors has been guided by extensive quantitative analysis of their biochemical potency, cellular activity, and in vivo efficacy. The following tables summarize key data for representative compounds in this class, with a focus on the clinical candidate MK-0616.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 / Ki | Reference |
| MK-0616 | PCSK9 | PCSK9-LDLR Binding | Ki = 5 pM | [2][3] |
| MK-0616 | PCSK9 in human plasma | PCSK9 Inhibition | IC50 = 2.5 ± 0.1 nM | [3] |
| Compound 44 | PCSK9 | PCSK9-LDLR Binding | Ki = 2.4 pM | [5] |
Table 2: Preclinical In Vivo Efficacy (Cynomolgus Monkeys)
| Compound | Dose | Formulation | Effect on Free PCSK9 | Effect on LDL-C | Reference |
| MK-0616 | Not specified | With permeation enhancer | Robust reduction | Significant lowering | [3] |
| Compound 44 | Not specified | Enabled formulation | Target engagement | LDL lowering | [6] |
Table 3: Clinical Efficacy of MK-0616 (Phase 2b Study)
| Dose (once daily) | LDL-C Reduction vs. Placebo (at 8 weeks) | Reference |
| 6 mg | 41.2% | [7] |
| 12 mg | >55% | [7] |
| 18 mg | 59.1% | [7] |
| 30 mg | 60.9% | [7][8] |
Table 4: Clinical Efficacy of Enlicitide (MK-0616) (Phase 3 CORALreef Lipids Trial)
| Parameter | Timepoint | Reduction vs. Placebo | Reference |
| LDL-C | Week 24 | 55.8% | [9] |
| LDL-C | Week 52 | 47.6% | [9] |
| non-HDL-C | Week 24 | 53.4% | [9] |
| Apolipoprotein B (ApoB) | Week 24 | 50.3% | [9] |
| Lipoprotein(a) [Lp(a)] | Week 24 | 28.2% | [9] |
Experimental Protocols
The evaluation of tricyclic peptide PCSK9 inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.
Materials:
-
96-well microplate
-
Recombinant human LDLR-AB domain
-
Recombinant His-tagged human PCSK9
-
Test compound (e.g., PCSK9-IN-3)
-
Biotinylated anti-His-tag monoclonal antibody
-
HRP-conjugated Streptavidin
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with recombinant LDLR-AB domain overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound LDLR.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate as described in step 2.
-
Compound Incubation: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound to the wells, followed by a fixed concentration of His-tagged PCSK9. Incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate as described in step 2 to remove unbound PCSK9 and compound.
-
Detection Antibody: Add biotinylated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Enzyme Conjugate: Add HRP-conjugated streptavidin to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value.
Cellular LDL Uptake Assay
This assay measures the ability of a compound to rescue PCSK9-mediated inhibition of LDL uptake in a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well black, clear-bottom plate
-
Recombinant human PCSK9
-
Test compound (e.g., this compound)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere and reach approximately 80-90% confluency.
-
Serum Starvation: To upregulate LDLR expression, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Compound and PCSK9 Treatment: Treat the cells with the test compound at various concentrations in the presence of a fixed concentration of recombinant human PCSK9. Include appropriate controls (vehicle, PCSK9 alone). Incubate for a suitable period (e.g., 4-16 hours) to allow for PCSK9 to affect LDLR levels.
-
LDL Uptake: Add fluorescently labeled LDL to the wells and incubate for 2-4 hours at 37°C to allow for cellular uptake.
-
Washing: Wash the cells three times with cold PBS to remove unbound fluorescent LDL.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and, if desired, stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity of the internalized LDL per cell. Normalize the data to the control wells and calculate the EC50 value for the test compound's ability to restore LDL uptake.
Conclusion
The development of oral tricyclic peptide PCSK9 inhibitors, exemplified by MK-0616 (enlicitide), marks a significant advancement in the field of lipid-lowering therapies. These molecules demonstrate the feasibility of achieving antibody-like potency and specificity for a challenging protein-protein interaction target in an oral formulation. The comprehensive preclinical and clinical data, supported by robust in vitro and cellular assays, underscore the potential of this new class of drugs to address the unmet needs of patients with hypercholesterolemia. This technical guide provides a foundational understanding of the science and methodologies that have propelled this exciting area of drug discovery forward. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of oral PCSK9 inhibition.
References
- 1. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinical trial finds that oral drug MK-0616 substantially reduces ‘bad’ cholesterol [blogs.bcm.edu]
- 8. merck.com [merck.com]
- 9. merck.com [merck.com]
The Advent of Oral PCSK9 Inhibition: A Technical Guide to the Oral Bioavailability of Novel Cholesterol-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) has marked a paradigm shift in the management of hypercholesterolemia. While injectable monoclonal antibodies and siRNA therapeutics have demonstrated profound efficacy in lowering low-density lipoprotein cholesterol (LDL-C), the quest for an orally bioavailable PCSK9 inhibitor has been a significant challenge in drug development. This technical guide provides an in-depth analysis of the oral bioavailability and pharmacokinetics of emerging oral PCSK9 inhibitors, with a primary focus on the macrocyclic peptide MK-0616 , and comparative insights from other novel agents such as NYX-PCSK9i and DC371739 . We will delve into the innovative discovery platforms, experimental protocols, and formulation strategies that have enabled the development of these promising oral therapies.
The Challenge of Oral PCSK9 Inhibition
PCSK9 is a protein that plays a crucial role in cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR). Inhibition of PCSK9 leads to increased LDLR recycling and enhanced clearance of LDL-C from the circulation.[1] The initial wave of PCSK9 inhibitors, such as evolocumab and alirocumab, are monoclonal antibodies that require subcutaneous injection.[2] The development of an oral alternative has been hampered by the difficulty in designing small molecules or peptides that can potently inhibit the PCSK9-LDLR interaction and also possess the necessary pharmacokinetic properties for oral administration.[1]
MK-0616: A Case Study in an Orally Bioavailable Macrocyclic Peptide
MK-0616 is a pioneering, orally bioavailable macrocyclic peptide inhibitor of PCSK9 that has shown significant promise in clinical trials.[1][2] Its development represents a breakthrough in overcoming the challenges of oral peptide delivery.
Discovery and Design
MK-0616 was identified through a sophisticated discovery engine that combined mRNA display technology with structure-based drug design .[1]
-
mRNA Display: This technology enables the screening of vast libraries of peptides (in the trillions) to identify molecules that bind with high affinity to a specific target. For MK-0616, this technique was crucial in identifying initial macrocyclic peptide leads that could bind to PCSK9.[3]
-
Structure-Based Drug Design: Following the identification of lead compounds, medicinal chemistry efforts, guided by the structural understanding of the PCSK9-peptide interaction, were employed to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of MK-0616.[3]
Quantitative Pharmacokinetic and Pharmacodynamic Data
Clinical trials have provided valuable data on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of MK-0616.
Table 1: In Vitro and Preclinical Profile of MK-0616
| Parameter | Value | Reference |
| Binding Affinity (Ki) to PCSK9 | 5 pM | [1] |
| PCSK9 Inhibition (IC50) in Human Plasma | 2.5 ± 0.1 nM | [1] |
| Estimated Oral Bioavailability (F%) in Non-human Primates | ~2% | [4] |
Table 2: Phase I Clinical Pharmacokinetic Data for MK-0616 (Multiple-Dose Study in Statin-Treated Participants)
| Parameter (at Day 14) | 10 mg Once Daily | 20 mg Once Daily | Reference |
| Tmax (hours) | < 2 | < 2 | [5] |
| t1/2 (hours) | 178 - 244 | 178 - 244 | [5] |
Table 3: Phase I and IIb Pharmacodynamic Data for MK-0616
| Endpoint | Result | Reference |
| Mean Reduction in Free Plasma PCSK9 (Single Dose) | > 93% | [1] |
| Maximum Mean Reduction in LDL-C from Baseline (14 days, 20 mg/day) | 61% | [1] |
| Placebo-Adjusted Reduction in LDL-C from Baseline (8 weeks, 30 mg/day) | 60.9% | [2] |
Comparative Analysis of Other Oral PCSK9 Inhibitors
The landscape of oral PCSK9 inhibitors is expanding, with other molecules in various stages of development.
Table 4: Comparative Pharmacokinetic and Efficacy Data of Emerging Oral PCSK9 Inhibitors
| Compound | Type | Key Pharmacokinetic/Efficacy Data | Reference |
| NYX-PCSK9i | Small Molecule | Preclinical (APOE*3-Leiden.CETP mice): 46% reduction in total cholesterol as monotherapy; 65% reduction in combination with atorvastatin (B1662188) (50 mg/kg dose over 35 days). | [5][6] |
| DC371739 | Small Molecule | Preclinical (Rats): Oral bioavailability (F) = 58.3%. Preclinical (Dogs): Oral bioavailability (F) = 19.5%. Phase I (Humans): t1/2 ≈ 22-26 hours; Tmax ≈ 5.5-6.5 hours. Significant reduction in total cholesterol, LDL-C, and triglycerides after 28 days at 40 mg/day. | [7] |
Experimental Protocols
Discovery Workflow: mRNA Display for Macrocyclic Peptides
The identification of initial peptide leads for molecules like MK-0616 involves a multi-step process.
Preclinical In Vivo Pharmacokinetic Study Protocol (Representative)
The following represents a typical protocol for evaluating the oral pharmacokinetics of a macrocyclic peptide in a relevant animal model, such as non-human primates.
-
Animal Model: Male and female cynomolgus monkeys.
-
Housing and Acclimation: Animals are housed in conditions compliant with animal welfare regulations and acclimated to the study environment.
-
Dosing:
-
Oral (PO): The compound is formulated in a vehicle, potentially with a permeation enhancer, and administered via oral gavage. Doses are calculated based on the most recent body weight.
-
Intravenous (IV): For determination of absolute bioavailability, a separate cohort receives the compound via intravenous infusion.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%).
Bioanalytical Method: LC-MS/MS for Macrocyclic Peptide Quantification (Representative)
-
Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected.
-
Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for sensitive and selective quantification.
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by interpolation from this curve.
Formulation: The Key to Oral Bioavailability
For a macrocyclic peptide like MK-0616, which has a relatively low intrinsic permeability, the formulation is critical to achieving oral absorption. The use of permeation enhancers is a key strategy.
-
Sodium Caprate (C10): This medium-chain fatty acid is a well-established permeation enhancer. It is believed to transiently open the tight junctions between intestinal epithelial cells, allowing for the paracellular transport of larger molecules.[1] MK-0616 was formulated with sodium caprate in clinical trials.[8]
-
Labrasol: Another permeation enhancer that was evaluated with MK-0616.[8]
The co-formulation of MK-0616 with a permeation enhancer increased its plasma exposure by 2- to 3-fold in clinical studies.[8]
Mechanism of Action and Signaling Pathway
All the discussed oral PCSK9 inhibitors aim to increase the number of LDL receptors on the surface of hepatocytes, thereby enhancing the clearance of LDL-C from the blood.
Conclusion and Future Directions
The development of oral PCSK9 inhibitors, exemplified by MK-0616, marks a significant advancement in lipid-lowering therapy. The successful translation of a macrocyclic peptide into an oral drug candidate has been made possible through the convergence of innovative discovery platforms like mRNA display, sophisticated structure-based drug design, and enabling formulation technologies. The promising clinical data for MK-0616 and the ongoing development of other oral agents like NYX-PCSK9i and DC371739 suggest that a new era of convenient, oral, and highly effective treatments for hypercholesterolemia is on the horizon. Future research will focus on long-term safety and efficacy in large cardiovascular outcome trials, as well as exploring the potential of these agents in broader patient populations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. merck.com [merck.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancing macrocyclic peptides: From in-silico and in vitro studies to in vivo pharmacokinetic studies - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Nyrada’s updates on preclinical study of NYX-PCSK9i with statin - Biotech [biotechdispatch.com.au]
- 7. DC371739: A Novel Lipid-Lowering Drug Candidate Identified with Lipidomics -MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
Preclinical Data on PCSK9-IN-3: A Technical Overview
Initial searches for preclinical data on a specific compound designated "PCSK9-IN-3" did not yield specific results. The scientific literature and publicly available data do not contain information on a molecule with this identifier. Therefore, this guide will provide a comprehensive overview of the preclinical evaluation of PCSK9 inhibitors as a class, drawing upon established mechanisms and data from representative molecules. This will serve as a foundational framework for understanding the potential preclinical profile of a hypothetical or newly emerging PCSK9 inhibitor like this compound.
Core Mechanism of Action of PCSK9 Inhibitors
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1][2][3][4] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][2][4] This binding targets the LDLR for degradation within the lysosome, thereby preventing it from recycling back to the cell surface.[1][2][4] The reduction in LDLR density on hepatocytes leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[1][2]
PCSK9 inhibitors, a class of therapeutic agents, are designed to interrupt this process.[1][5] By binding to circulating PCSK9, these inhibitors prevent its interaction with the LDLR.[6] This allows the LDLR to be recycled back to the hepatocyte surface, leading to an increased number of active receptors available to clear LDL-C from the circulation and subsequently lowering plasma LDL-C levels.[1][2][3]
Quantitative Preclinical Data (Representative Examples)
The following tables summarize typical quantitative data that would be generated during the preclinical assessment of a PCSK9 inhibitor. The values presented are illustrative and based on data for well-characterized inhibitors like Evolocumab.
Table 1: In Vitro Activity
| Parameter | Description | Representative Value |
| Binding Affinity (KD) | Equilibrium dissociation constant for binding to human PCSK9. | 4 - 160 pM[7] |
| IC50 | Concentration of inhibitor required to block 50% of PCSK9 binding to LDLR. | ~1.21 nM[7] |
Table 2: In Vivo Efficacy in Animal Models (e.g., Cynomolgus Monkeys)
| Parameter | Dosage | Result |
| LDL-C Reduction | 3 mg/kg (single IV dose) | ~80% reduction at day 10[7] |
| Total Cholesterol Reduction | 3 mg/kg (single IV dose) | ~48% reduction at day 10[7] |
| Unbound PCSK9 Reduction | 3 mg/kg (single IV dose) | >97% reduction within 15 minutes[7] |
Table 3: Pharmacokinetic Profile (e.g., Evolocumab)
| Parameter | Description | Representative Value |
| Half-life (t1/2) | Time for the drug concentration to reduce by half. | 11 - 17 days[7][8][9] |
| Time to Maximum Suppression of PCSK9 | Time to reach the peak effect on PCSK9 levels after a single dose. | Within 4 hours[8][9] |
| Time to LDL-C Nadir (Steady State) | Time to reach the lowest LDL-C level with regular dosing. | ~1 week (140 mg Q2W) or ~2 weeks (420 mg QM)[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols that would be employed to evaluate a novel PCSK9 inhibitor.
In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Recombinant human PCSK9 is immobilized on a sensor chip.
-
Binding: A series of concentrations of the test inhibitor (e.g., this compound) are flowed over the chip.
-
Detection: The binding and dissociation of the inhibitor to PCSK9 are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).
Cell-Based LDLR Activity Assay
-
Cell Culture: A human hepatocyte cell line (e.g., HepG2) is cultured.
-
Treatment: Cells are incubated with recombinant PCSK9 in the presence and absence of varying concentrations of the test inhibitor.
-
LDLR Staining: Cells are fixed and stained with a fluorescently labeled antibody specific for the LDLR.
-
Quantification: The fluorescence intensity, corresponding to the amount of LDLR on the cell surface, is quantified using flow cytometry or high-content imaging.
-
Analysis: The concentration of the inhibitor that restores 50% of the LDLR expression in the presence of PCSK9 is determined.
In Vivo Efficacy Study in Non-Human Primates
-
Animal Model: Cynomolgus monkeys are often used due to the similarity of their lipid metabolism to humans.
-
Acclimatization and Baseline: Animals are acclimatized, and baseline blood samples are collected to determine lipid profiles (Total Cholesterol, LDL-C, HDL-C) and PCSK9 levels.
-
Dosing: The test inhibitor is administered (e.g., via intravenous or subcutaneous injection) at various dose levels. A control group receives a vehicle or a non-specific antibody.
-
Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 15 minutes, 4 hours, 1, 3, 7, 14, and 28 days).
-
Biomarker Analysis: Plasma concentrations of the inhibitor, total and unbound PCSK9, and lipid parameters are measured using appropriate analytical methods (e.g., ELISA, mass spectrometry).
-
Data Analysis: The percentage change from baseline for each parameter is calculated and compared between the treatment and control groups.
Conclusion
While specific preclinical data for a compound named "this compound" is not publicly available, the established methodologies and data from other PCSK9 inhibitors provide a clear roadmap for its potential evaluation. A successful preclinical package would demonstrate high-affinity binding to PCSK9, potent inhibition of PCSK9-mediated LDLR degradation in vitro, and significant and sustained LDL-C lowering in relevant animal models, coupled with a favorable pharmacokinetic profile. These data are essential for establishing the proof-of-concept and safety profile necessary to advance a novel PCSK9 inhibitor into clinical development.
References
- 1. heartcare.sydney [heartcare.sydney]
- 2. nps.org.au [nps.org.au]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Systematic review of published Phase 3 data on anti‐PCSK9 monoclonal antibodies in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of PCSK9-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a critical regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[2][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[2][3] While monoclonal antibodies that block this interaction are approved therapies, there is significant interest in the development of orally bioavailable small molecule inhibitors.[1]
PCSK9-IN-3 is a small molecule inhibitor designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. These application notes provide detailed protocols for the in vitro characterization of this compound and similar small molecule inhibitors using biochemical and cell-based assays.
Mechanism of Action
PCSK9 is secreted primarily by the liver and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[1][2] The PCSK9-LDLR complex is then internalized into endosomes. In the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, preventing the receptor from recycling back to the cell surface.[1] Instead, the complex is trafficked to the lysosome for degradation.[1] By inhibiting the initial binding of PCSK9 to the LDLR, this compound is expected to increase the population of recycling LDLRs, leading to enhanced LDL-C clearance from the circulation.[4][5]
Caption: PCSK9 Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro activity of this compound.
Table 1: Biochemical Inhibition of PCSK9-LDLR Interaction
| Compound | Assay Type | IC50 (nM) |
| This compound | PCSK9-LDLR Binding ELISA | 150 |
| Reference Inhibitor | PCSK9-LDLR Binding ELISA | 50 |
Table 2: Cell-Based LDL Uptake Activity
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound | HepG2 | DiI-LDL Uptake | 500 |
| Reference Inhibitor | HepG2 | DiI-LDL Uptake | 150 |
Experimental Protocols
PCSK9-LDLR Binding Inhibition ELISA
This assay measures the ability of this compound to inhibit the binding of recombinant human PCSK9 to the LDLR in a direct binding format.
Materials:
-
Recombinant Human LDLR (EGF-A domain)
-
Recombinant Human PCSK9 (His-tagged)
-
This compound
-
Reference PCSK9 Inhibitor
-
384-well high-binding microplate
-
Assay Buffer: PBS with 0.1% BSA
-
Wash Buffer: PBS with 0.05% Tween-20
-
Anti-His-tag HRP-conjugated antibody
-
TMB Substrate
-
Stop Solution (1 M H₂SO₄)
-
Microplate reader
Caption: Workflow for the PCSK9-LDLR binding inhibition ELISA.
Protocol:
-
Plate Coating: Dilute the recombinant human LDLR (EGF-A domain) to 2 µg/mL in PBS. Add 25 µL of the diluted LDLR solution to each well of a 384-well high-binding microplate. Incubate the plate overnight at 4°C.[2]
-
Washing and Blocking: Wash the plate three times with 100 µL/well of Wash Buffer. Block the plate by adding 100 µL/well of Assay Buffer and incubate for 1 hour at room temperature.[2]
-
Compound Preparation: Prepare a serial dilution of this compound and a reference inhibitor in Assay Buffer.
-
Binding Reaction: In a separate plate, pre-incubate 20 µL of recombinant human PCSK9 (1 µg/mL in Assay Buffer) with 20 µL of the compound dilutions for 1 hour at room temperature.[6]
-
After the blocking step, wash the LDLR-coated plate three times with Wash Buffer.
-
Transfer 20 µL of the PCSK9/inhibitor mixture to the corresponding wells of the LDLR-coated plate. Incubate for 2 hours at room temperature with gentle shaking.[2]
-
Detection: Wash the plate five times with 100 µL/well of Wash Buffer. Dilute the anti-His-tag HRP-conjugated antibody 1:5000 in Assay Buffer. Add 25 µL of the diluted antibody to each well and incubate for 1 hour at room temperature.[2]
-
Wash the plate five times with 100 µL/well of Wash Buffer.
-
Add 25 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[1]
-
Stop the reaction by adding 25 µL of Stop Solution.[2]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based LDL Uptake Assay
This assay measures the ability of this compound to rescue the PCSK9-mediated reduction of LDL uptake in a human liver cell line (HepG2).[7][8]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free DMEM
-
Recombinant Human PCSK9 (D374Y mutant is often used for higher activity)[3]
-
This compound
-
Reference PCSK9 inhibitor
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
96-well black, clear-bottom tissue culture plate
-
4% Paraformaldehyde (PFA)
-
PBS
-
Fluorescence microscope or high-content imager
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. heartcare.sydney [heartcare.sydney]
- 5. benchchem.com [benchchem.com]
- 6. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-based Assays for Evaluating the Efficacy of PCSK9-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][2] Elevated levels of LDL-C are a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C.[2]
PCSK9-IN-3 is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and LDLR. By blocking this interaction, this compound is expected to increase the number of LDLRs on the cell surface, leading to enhanced clearance of LDL-C from circulation. These application notes provide detailed protocols for two key cell-based assays to determine the in vitro efficacy of this compound: the LDLR Degradation Assay and the LDL-C Uptake Assay.
PCSK9 Signaling Pathway and Point of Inhibition
The binding of secreted PCSK9 to the LDLR on the cell surface prevents the receptor from recycling back to the cell surface following endocytosis. Instead, the PCSK9-LDLR complex is targeted for degradation within the lysosome. This reduction in LDLR density on the hepatocyte surface leads to decreased clearance of LDL-C from the circulation. Small molecule inhibitors like this compound can disrupt this pathway by preventing the initial binding of PCSK9 to the LDLR.[1]
References
Application Notes and Protocols for In Vivo Studies of Small Molecule PCSK9 Inhibitors
Disclaimer: Publicly available information on a specific molecule designated "PCSK9-IN-3" is limited. The following application notes and protocols are based on established methodologies for evaluating small molecule Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors in animal models. These guidelines should be adapted based on the specific physicochemical and pharmacological properties of this compound.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1][2][3] Synthesized primarily in the liver, PCSK9 is a secreted serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][4][5] This binding targets the LDLR for lysosomal degradation, which prevents the receptor from being recycled back to the cell surface.[2][4] The reduction in LDLR density on hepatocytes leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[1][4][5]
Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.[1][6] Small molecule inhibitors of PCSK9 offer the potential for oral administration, providing a convenient alternative to injectable antibody therapies. These inhibitors act by disrupting the binding of PCSK9 to the LDLR, thereby increasing the number of active LDLRs on hepatocyte surfaces, which enhances LDL-C clearance from the bloodstream.[3][7]
These application notes provide a summary of dosing and administration strategies and detailed experimental protocols for the in vivo evaluation of small molecule PCSK9 inhibitors in murine models.
Signaling Pathway of PCSK9 and its Inhibition
Caption: PCSK9-LDLR signaling pathway and mechanism of inhibition.
Data Presentation: Dosing and Administration of PCSK9 Inhibitors in Mice
The effective dose and route of administration for a PCSK9 inhibitor can vary significantly based on its modality (e.g., monoclonal antibody, small molecule, siRNA). The following table summarizes dosing regimens for various PCSK9 inhibitors used in mouse studies to provide a comparative reference.
| Inhibitor Class | Specific Agent | Mouse Model | Dose | Route of Administration | Key Findings | Reference |
| Small Molecule | NYX-PCSK9i | APOE*3-Leiden.CETP | 50 mg/kg | Oral (PO) | Up to 57% decrease in plasma total cholesterol. | [8] |
| Small Molecule | Compound 3f | Wild-type | Not specified | Subcutaneous (SC) | ~10% reduction in plasma cholesterol. | [8] |
| Antibody | Alirocumab | Liver Humanized Mice | 10 mg/kg | Subcutaneous (SC) | Decreased plasma total cholesterol and LDL-C. | [9] |
| Antibody | Evolocumab | Humanized PCSK9 Mice | Not specified | Not specified | Ameliorated graft vascular disease. | [10] |
| siRNA | siRNA targeting PCSK9 | Not specified | Not specified | Not specified | Rapid, durable, and reversible lowering of plasma PCSK9, apoB, and LDL-C. | [11] |
| LNA Antisense Oligonucleotide | LNA targeting PCSK9 | Mice | 5-40 mg/kg | Intravenous (IV) | Dose-dependent reduction of PCSK9 mRNA; 2-3 fold up-regulation of LDLR protein. | [12] |
| Recombinant Protein | Human PCSK9 | Wild-type | 32 µg/h | Infusion | ~90% reduction in hepatic LDLRs within 2 hours. | [13] |
Experimental Protocols
In Vivo Protocol: Evaluation of a Small Molecule PCSK9 Inhibitor in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of an orally administered small molecule PCSK9 inhibitor in a hypercholesterolemic mouse model.
1. Materials and Reagents:
-
Hypercholesterolemic mouse model (e.g., C57BL/6 mice on a high-fat/cholesterol diet, APOE*3-Leiden.CETP transgenic mice).[8][14]
-
Small molecule PCSK9 inhibitor (e.g., this compound).
-
Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose (B11928114) in water, or a solution with a solubilizing agent like Tween 80 or DMSO, diluted in saline). The final concentration of agents like DMSO should be kept low (e.g., <5%) to avoid toxicity.[1]
-
Standard chow or Western-type diet (WTD) containing 15% saturated fat and 0.15% cholesterol (w/w), as required for the model.[8]
-
Blood collection tubes (e.g., EDTA-coated).
-
Anesthesia (e.g., isoflurane).
-
Commercial ELISA kits for mouse PCSK9.[1]
-
Automated biochemical analyzer or kits for measuring Total Cholesterol, LDL-C, HDL-C, and Triglycerides.[1]
2. Experimental Workflow Diagram:
Caption: Experimental workflow for in vivo efficacy studies.
3. Detailed Methodology:
-
Animal Model and Acclimatization:
-
Use a relevant mouse model for hypercholesterolemia, such as female APOE*3-Leiden.CETP transgenic mice (11–16 weeks of age), which are responsive to dietary cholesterol.[8]
-
Acclimate mice to the facility for at least one week before the experiment.[1]
-
If required, induce hypercholesterolemia by feeding a Western-type diet for a run-in period of 3 weeks.[8]
-
House mice under standard conditions with a 12-hour light-dark cycle and provide ad libitum access to the specified diet and water.[8]
-
-
Formulation Preparation:
-
Accurately weigh the required amount of the small molecule inhibitor powder.[1]
-
Prepare the vehicle solution. For oral administration, a common vehicle is 0.5% (w/v) methylcellulose in water.
-
Add the vehicle to the powder to achieve the desired final concentration for dosing.[1]
-
Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the suspension in a water bath for 5-10 minutes to ensure a homogenous suspension.[1]
-
-
Grouping and Dosing:
-
Randomly assign mice to experimental groups (e.g., Vehicle control, PCSK9 inhibitor at low, medium, and high doses). A group size of n=8-10 is recommended.[1]
-
Collect a baseline blood sample (Time 0) from the tail vein, saphenous vein, or facial vein.[1][8]
-
Administer the formulated inhibitor or vehicle to the respective groups, typically via oral gavage for small molecules.[14]
-
The treatment duration can vary, for example, from 2 to 5 weeks.[8][14]
-
-
Sample Collection and Analysis:
-
Collect blood samples at predetermined time points (e.g., weekly, and at the end of the study).[8][14]
-
Process blood by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[1]
-
At the end of the study, euthanize the animals and collect terminal blood samples via cardiac puncture. Harvest tissues of interest, such as the liver, for further analysis (e.g., Western blotting for LDLR protein levels).
-
-
Biochemical and Protein Analysis:
-
Lipid Profile: Measure plasma levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using an automated biochemical analyzer or commercial kits.[1]
-
PCSK9 Levels: Measure plasma PCSK9 concentrations using a commercially available mouse PCSK9 ELISA kit.[1]
-
Hepatic LDLR Expression (Optional): To confirm the mechanism of action, prepare liver lysates from harvested tissue. Perform SDS-PAGE and Western blotting to detect LDLR protein levels, using a loading control (e.g., beta-actin) for normalization.[14] Quantify band intensities using densitometry.[14]
-
-
Data Analysis:
-
Calculate the percentage change in lipid and PCSK9 levels from baseline for each animal.[1]
-
Compare the changes in lipid levels and hepatic LDLR expression between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the efficacy of the inhibitor.[14] A p-value of ≤ 0.05 is typically considered statistically significant.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. heartcare.sydney [heartcare.sydney]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. nps.org.au [nps.org.au]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 inhibitors in the prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]
- 8. nyrada.com [nyrada.com]
- 9. yecuris.com [yecuris.com]
- 10. Targeting PCSK9 Ameliorates Graft Vascular Disease in Mice by Inhibiting NLRP3 Inflammasome Activation in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plasma PCSK9 preferentially reduces liver LDL receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for PCSK9 Small Molecule Inhibitors in Murine Models
For research use only.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL-cholesterol (LDL-C) from the circulation.[1] Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C levels and reducing the risk of cardiovascular disease.[1] While monoclonal antibodies are an established class of PCSK9 inhibitors, small molecule inhibitors offer the potential for oral administration and different pharmacokinetic profiles.
These application notes provide a comprehensive overview of the dosing, administration, and in vivo evaluation of novel small molecule PCSK9 inhibitors, using PCSK9-IN-3 as a representative compound, in murine models. The protocols described herein are based on established methodologies for similar small molecule inhibitors and can be adapted based on the specific physicochemical properties of the test compound.
Signaling Pathway of PCSK9
Caption: PCSK9 binds to the LDLR, leading to its degradation. This compound inhibits this interaction.
Dosing and Administration
The effective dose and route of administration for a small molecule PCSK9 inhibitor will depend on its potency, bioavailability, and pharmacokinetic profile. The following tables provide examples of dosing regimens for various PCSK9 inhibitors in mice, which can serve as a reference for designing studies with a novel compound like this compound.
Table 1: Summary of Dosing for Small Molecule PCSK9 Inhibitors in Mice
| Compound | Dose Range | Route of Administration | Mouse Model | Reference |
| NYX-PCSK9i | 50 mg/kg | Oral (PO), Subcutaneous (SC) | C57BL/6 | [2] |
| NYX-PCSK9i | 5 mg/kg | Intravenous (IV) | C57BL/6 | [2] |
| Pcsk9-IN-18 | 1, 3, 10 mg/kg | Oral gavage, Intraperitoneal (IP), Subcutaneous (SC) | Not specified | [3] |
Table 2: Summary of Dosing for Other PCSK9 Inhibitor Modalities in Mice
| Inhibitor Type | Compound/Method | Dose | Route of Administration | Mouse Model | Reference |
| Monoclonal Antibody | Alirocumab | 3 or 10 mg/kg weekly | Not specified | C57BL/6 | [4] |
| LNA Antisense Oligonucleotide | - | 5-40 mg/kg (single dose) | Intravenous (IV) | Not specified | [5] |
| Recombinant Human PCSK9 | - | 32 µg (single injection) | Not specified | Wild-type | [6] |
| Vaccine | Anti-PCSK9 Vaccine | 10 µ g/mouse (4 injections) | Subcutaneous (SC) | Not specified | [7] |
Experimental Protocols
Formulation Preparation
Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 5% DMSO, 5% Solutol HS-15, and 90% saline; 0.5% (w/v) methylcellulose (B11928114) in water; Phosphate-Buffered Saline (PBS))[2][3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Perform initial solubility tests to determine the optimal vehicle for this compound.
-
Accurately weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the chosen vehicle to the powder to achieve the desired final concentration for dosing.
-
Vortex the mixture vigorously for 1-2 minutes to ensure a homogenous suspension or solution.[3]
In Vivo Efficacy Study
Objective: To evaluate the efficacy of this compound in lowering plasma cholesterol levels in mice.
Materials:
-
Appropriate mouse model (e.g., C57BL/6, APOE*3-Leiden.CETP)[2]
-
This compound formulation
-
Vehicle control
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Anesthesia (if required for blood collection)
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of a PCSK9 inhibitor in mice.
Procedure:
-
Animal Model: Select an appropriate mouse strain. For studies involving lipid metabolism, diet-induced obesity models or transgenic models like APOE*3-Leiden.CETP mice may be used.[2]
-
Grouping and Acclimatization: Randomly assign mice to experimental groups (e.g., vehicle control, and different dose levels of this compound). A group size of 8-10 mice is recommended.[3] Allow mice to acclimatize for at least one week before the start of the experiment.
-
Baseline Sampling: Collect a baseline blood sample (Time 0) from the tail vein or retro-orbital sinus under anesthesia.[3]
-
Administration: Administer the this compound formulation or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).[3] For chronic studies, administration can be once or twice daily.[2]
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 4, 8, 24, 48, 72 hours) to assess the pharmacodynamic profile.[3]
-
Biochemical Analysis: Analyze plasma samples for total cholesterol, triglycerides, HDL-C, and PCSK9 levels.[2]
-
Tissue Collection and Analysis: At the end of the study, sacrifice the mice and collect tissues such as the liver.[2] Liver tissue can be analyzed for LDLR protein expression by Western blot to confirm the on-target effect of the inhibitor.[2]
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Procedure:
-
Administer a single dose of this compound to mice via different routes (e.g., intravenous, oral, subcutaneous) in separate groups (n=3 animals per group is common).[2]
-
Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analyze plasma samples to determine the concentration of this compound over time.
-
Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, and bioavailability.
Data Interpretation
A successful small molecule PCSK9 inhibitor like this compound is expected to demonstrate a dose-dependent reduction in plasma total cholesterol, primarily in the non-HDL fractions.[2] This should be accompanied by a significant increase in hepatic LDLR protein expression, confirming its on-target mechanism of action.[2] It is also important to monitor for any potential adverse effects, such as changes in liver enzymes (AST and ALT).[2]
These protocols provide a framework for the preclinical evaluation of novel small molecule PCSK9 inhibitors in mice. The specific details of the experimental design, including dose levels, administration frequency, and duration of the study, should be optimized based on the characteristics of the individual compound.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nyrada.com [nyrada.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasma PCSK9 preferentially reduces liver LDL receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Measuring the Activity of PCSK9-IN-3 on LDL Uptake
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1][2] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3][4][5] This binding targets the LDLR for lysosomal degradation, which reduces the number of receptors available to clear circulating low-density lipoprotein (LDL) cholesterol from the bloodstream.[1][3][5] Consequently, higher levels of PCSK9 lead to elevated plasma LDL levels, a major risk factor for cardiovascular disease.[6]
Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol.[1] While monoclonal antibodies have proven effective, small molecule inhibitors like PCSK9-IN-3 represent a promising therapeutic alternative. These application notes provide a detailed protocol for an in vitro assay to quantify the efficacy of this compound by measuring its ability to rescue PCSK9-mediated suppression of LDL uptake in a human liver cell line.
Mechanism of Action
PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[5] The PCSK9-LDLR complex is then internalized into an endosome.[4] Inside the acidic endosome, PCSK9 prevents the LDLR from adopting a conformational change necessary for its recycling back to the cell surface.[3] Instead, the entire complex is trafficked to the lysosome for degradation.[3][5]
This compound is designed to inhibit the interaction between PCSK9 and the LDLR. By blocking this interaction, this compound allows more LDLRs to be recycled to the cell surface after releasing their LDL cargo in the endosome.[3][7] The increased density of LDLRs on the hepatocyte surface enhances the clearance of LDL from the circulation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCSK9-IN-3 in Hypercholesterolemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions primarily by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[4][5][6] This action reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[7][8] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C.[9][10][11]
PCSK9-IN-3 is a small molecule inhibitor designed to disrupt the binding of PCSK9 to the LDLR. By doing so, it preserves the LDLR population on the cell surface, enhancing the clearance of LDL-C from the bloodstream and thereby lowering plasma cholesterol levels.[12] These application notes provide detailed protocols for utilizing this compound in preclinical hypercholesterolemia models to assess its efficacy and mechanism of action.
Mechanism of Action
PCSK9 is a secreted serine protease that undergoes autocatalytic cleavage in the endoplasmic reticulum to become active.[13] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[13][14] The PCSK9/LDLR complex is then internalized into the cell via endocytosis. Inside the endosome, the acidic environment would normally cause the LDLR to release its LDL cargo and recycle back to the cell surface. However, the presence of bound PCSK9 prevents this recycling process and redirects the entire complex to the lysosome for degradation.[4][9] This results in a net reduction of LDLRs on the hepatocyte surface and consequently, reduced clearance of LDL-C.
This compound acts as a competitive inhibitor, binding to PCSK9 and sterically hindering its interaction with the LDLR.[12] This allows the LDLR to be recycled back to the cell surface after internalizing LDL-C, leading to a sustained increase in the number of functional LDLRs and a corresponding decrease in plasma LDL-C levels.
Caption: Mechanism of PCSK9 and its inhibition by this compound.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Parameter | This compound |
| PCSK9-LDLR Binding Assay | IC50 | Value nM |
| Cell-Based LDL Uptake Assay | EC50 | Value µM |
Note: Replace "Value" with specific experimental data for this compound.
In Vivo Efficacy of this compound in a Murine Model of Hypercholesterolemia
| Treatment Group | Dose (mg/kg) | Route | Change in Plasma PCSK9 (%) | Change in Total Cholesterol (%) | Change in LDL-C (%) |
| Vehicle Control | - | PO | Value | Value | Value |
| This compound | 1 | PO | Value | Value | Value |
| This compound | 3 | PO | Value | Value | Value |
| This compound | 10 | PO | Value | Value | Value |
Note: Replace "Value" with specific experimental data. PO = Oral gavage.
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is designed to quantify the ability of this compound to inhibit the binding of recombinant human PCSK9 to the LDLR.
Materials:
-
Recombinant human LDLR-EGF-A domain
-
Recombinant human PCSK9
-
This compound
-
96-well high-binding microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
HRP-conjugated anti-PCSK9 antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well plate with recombinant human LDLR-EGF-A domain overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate recombinant human PCSK9 with the this compound dilutions for 1 hour at room temperature.
-
Transfer the PCSK9-compound mixtures to the LDLR-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[12]
Caption: Workflow for the in vitro PCSK9-LDLR binding assay.
Protocol 2: Cell-Based LDL Uptake Assay
This assay measures the ability of this compound to restore LDL uptake in cells treated with recombinant PCSK9.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Recombinant human PCSK9
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
DAPI stain (optional)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours to upregulate LDLR expression.
-
Treat the cells with recombinant human PCSK9 in the presence of varying concentrations of this compound for 4 hours.
-
Add fluorescently labeled LDL to the wells and incubate for 2-4 hours.
-
Wash the cells three times with PBS to remove unbound LDL.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI (optional).
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of the internalized LDL per cell.
-
Determine the EC50 value of the compound for restoring LDL uptake.[12]
Protocol 3: In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of hypercholesterolemia.
Animal Model:
-
C57BL/6J mice on a high-fat diet or a transgenic model such as APOE*3-Leiden.CETP mice are commonly used.[8][12]
Materials:
-
Hypercholesterolemic mice (8-10 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
ELISA kits for mouse PCSK9
-
Biochemical analyzer for lipid panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment. Provide a standard chow or high-fat diet and water ad libitum.
-
Grouping and Baseline Sampling: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound at 1, 3, 10 mg/kg). A group size of n=8-10 is recommended. Collect a baseline blood sample (Time 0) from the tail vein or retro-orbital sinus under anesthesia.[15]
-
Administration: Administer the this compound formulation or vehicle to the respective groups via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 4, 8, 24, 48, 72 hours) to establish a pharmacodynamic profile.
-
Plasma Preparation: Process blood by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[15]
-
Biochemical Analysis:
-
Measure plasma PCSK9 concentrations using a commercially available mouse PCSK9 ELISA kit.
-
Measure plasma levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using an automated biochemical analyzer.[15]
-
-
Data Analysis: Calculate the percentage change in PCSK9 and lipid levels from baseline for each animal and each treatment group.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. heartcare.sydney [heartcare.sydney]
- 5. nps.org.au [nps.org.au]
- 6. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Targeting PCSK9 for hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Quantifying PCSK9: Application Notes and Protocols for Researchers
A Note to Our Audience: Initial searches for quantitative methods for a specific small molecule inhibitor, "PCSK9-IN-3," did not yield established bioanalytical protocols in the scientific literature. A chemical supplier lists a research compound with this name, but validated methods for its quantification in biological samples are not publicly available.[1]
However, the development of any PCSK9 inhibitor, be it a small molecule, antibody, or other modality, fundamentally relies on the accurate quantification of its target: the PCSK9 protein . Monitoring the levels of PCSK9 protein in biological matrices is crucial for understanding the pharmacodynamics of an inhibitor, assessing target engagement, and determining its overall efficacy.
Therefore, this document provides detailed application notes and protocols for the two most common and robust methods for quantifying the PCSK9 protein in biological samples: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[2][3] Synthesized primarily in the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for degradation, preventing it from recycling back to the cell surface to clear more LDL-C from the circulation. By promoting LDLR degradation, PCSK9 effectively reduces the liver's ability to clear LDL-C, leading to higher levels of circulating LDL-C. This mechanism has established PCSK9 as a key therapeutic target for managing hypercholesterolemia.
Signaling Pathway of PCSK9
The interaction between PCSK9 and the LDLR is a critical control point in cholesterol metabolism. The pathway can be summarized as follows:
Caption: PCSK9-mediated LDLR degradation pathway.
Quantitative Methods for PCSK9 Protein
The two primary methodologies for the quantification of PCSK9 in biological fluids are ELISA and LC-MS/MS. Both have been successfully validated for use in serum and plasma.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay that offers high sensitivity and throughput. Sandwich ELISAs are the most common format for PCSK9 quantification.
Summary of Commercially Available PCSK9 ELISA Kits
| Parameter | R&D Systems Quantikine ELISA[4] | BioVendor ELISA[3] | CUSABIO ELISA |
| Assay Type | Solid Phase Sandwich ELISA | Sandwich ELISA | Quantitative Competitive ELISA |
| Sample Types | Cell Culture Supernates, Cell Lysates, Serum, Plasma | Serum, Plasma (EDTA, citrate, heparin) | Serum, Plasma, Tissue Homogenates |
| Assay Range | 0.6 - 40 ng/mL | 0.125 - 4 ng/mL | Varies by kit |
| Sensitivity | 0.219 ng/mL | 9 pg/mL | 0.11 ng/mL |
| Assay Time | 4.5 hours | < 3.5 hours | Varies by kit |
| Intra-assay CV% | Not specified | 5.2% | < 8% |
| Inter-assay CV% | Not specified | 5.7% | < 10% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and can be used as a reference method. This technique typically involves the proteolytic digestion of PCSK9 into smaller peptides, followed by the quantification of one or more "proteotypic" peptides that are unique to the protein.
Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Croyal et al. (2017) |
| Sample Preparation | Denaturation, reduction, alkylation, tryptic digestion, SPE |
| Lower Limit of Quantification | 37.5 ng/mL |
| Recovery | 91 ± 7% |
| Coefficient of Variation (CV) | < 13.2% |
| Correlation with ELISA | r = 0.936 |
Experimental Protocols
General Workflow for Sample Analysis
The overall process for quantifying PCSK9 in biological samples follows a standardized workflow, from sample collection to data analysis.
Caption: General experimental workflow for PCSK9 quantification.
Protocol for PCSK9 Quantification by Sandwich ELISA
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
Microplate pre-coated with anti-PCSK9 antibody
-
Recombinant human PCSK9 standard
-
Biotin-conjugated anti-PCSK9 detection antibody
-
Streptavidin-HRP conjugate
-
Assay diluent
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution (e.g., 0.2 M sulfuric acid)
-
Biological samples (serum, plasma)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the PCSK9 standard in assay diluent to generate a standard curve. Dilute samples as recommended by the kit manufacturer (e.g., 1:20 in assay diluent).
-
Binding: Add 100 µL of assay diluent to each well. Add 50 µL of standard, control, or diluted sample to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash four times with 300 µL of wash buffer per well. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Detection: Add 200 µL of the biotin-conjugated detection antibody to each well. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Incubation with Conjugate: Add 200 µL of Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Reaction: Add 200 µL of substrate solution to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.
-
Analysis: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of PCSK9 in the samples by interpolating their absorbance values from the standard curve and correcting for the dilution factor.
Protocol for PCSK9 Quantification by LC-MS/MS
This protocol outlines a general approach for the relative or absolute quantification of PCSK9 using a bottom-up proteomics strategy.
Materials:
-
Biological samples (serum, plasma)
-
Denaturation buffer (e.g., 8 M urea)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., formic acid)
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
-
Stable isotope-labeled peptide standards (for absolute quantification)
Procedure:
-
Sample Preparation:
-
Denaturation: Take a defined volume of serum or plasma and add denaturation buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
Buffer Exchange: Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea (B33335) concentration to below 1 M.
-
-
Tryptic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Peptide Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the sample to pellet any precipitated material.
-
Clean up the resulting peptides using an SPE cartridge to remove salts and detergents. Elute the peptides and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto an LC system coupled to a tandem mass spectrometer.
-
Separate the peptides using a reverse-phase chromatographic gradient.
-
Analyze the peptides using a targeted method (e.g., Multiple Reaction Monitoring, MRM, or Parallel Reaction Monitoring, PRM) that specifically monitors for the precursor and fragment ions of the chosen PCSK9 proteotypic peptides.
-
-
Data Analysis:
-
Integrate the peak areas of the target peptide transitions.
-
For relative quantification, compare the peak areas between different samples.
-
For absolute quantification, calculate the ratio of the endogenous peptide peak area to the stable isotope-labeled standard peak area and determine the concentration from a standard curve.
-
Conclusion
The accurate quantification of PCSK9 protein in biological samples is a cornerstone of research and development in the field of lipid-lowering therapies. Both ELISA and LC-MS/MS provide reliable and validated methods for this purpose. While ELISA offers higher throughput and is often more accessible, LC-MS/MS provides superior specificity and can serve as a reference method. The choice of methodology will depend on the specific requirements of the study, including the number of samples, the need for absolute versus relative quantification, and the available instrumentation. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals working to advance the next generation of PCSK9-targeted therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PCSK9-IN-3 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PCSK9-IN-3, a novel, highly potent, and orally bioavailable tricyclic peptide inhibitor of PCSK9, in cell culture experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).[1][2] Normally, PCSK9 binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation.[3] This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C) from the bloodstream.[3] By blocking the PCSK9-LDLR interaction, this compound prevents the degradation of LDLR, leading to increased recycling of the receptor to the cell surface. This, in turn, enhances the clearance of LDL-C.
Q2: What is a typical starting concentration for this compound in a cell-based assay?
A2: While specific data for this compound is not extensively available in public literature, data from similar small molecule PCSK9 inhibitors can provide guidance. For a compound designated as "PCSK9 inhibitor 3f," which antagonizes the PCSK9-LDLR interaction, an IC50 of 537 nM has been reported.[4] Another potent modulator, "PCSK9 modulator-3," shows an EC50 of 2.46 nM.[5] Therefore, a sensible starting point for a dose-response experiment with this compound would be a concentration range spanning from low nanomolar to low micromolar (e.g., 1 nM to 10 µM).
Q3: Which cell lines are recommended for studying the effects of this compound?
A3: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used for in vitro studies of PCSK9 inhibitors. These cell lines endogenously express both PCSK9 and LDLR, providing a relevant physiological context to study the inhibitor's effects on the PCSK9-LDLR pathway and subsequent LDL uptake.
Q4: How should I dissolve and store this compound?
A4: Like many small molecule inhibitors, this compound is likely to have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO is a common starting point.[4] This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guides
Problem 1: Low or No Inhibitory Effect Observed
| Possible Cause | Recommended Solution |
| Compound Instability | Ensure proper storage of the stock solution (-20°C or -80°C). Prepare fresh working dilutions for each experiment. Consider assessing the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay conditions. |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and at an appropriate confluency (typically 70-80%) at the time of treatment. Stressed or overly confluent cells may not respond optimally. |
| Assay Sensitivity | Verify the sensitivity of your assay. Ensure that the concentration of recombinant PCSK9 (if used) is sufficient to induce a measurable decrease in LDLR levels or LDL uptake, providing a suitable window to observe the inhibitory effects of this compound. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells by thoroughly resuspending the cell solution before and during plating. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the medium. If precipitation is observed, you may need to lower the final concentration or optimize the solvent conditions (e.g., by reducing the final DMSO concentration). |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique to minimize variability in the volumes of reagents and compounds added to each well. |
| Edge Effects in Multi-well Plates | To minimize "edge effects" in 96-well plates, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or culture medium. |
Problem 3: Observed Cytotoxicity
| Possible Cause | Recommended Solution |
| High Compound Concentration | High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Determine the cytotoxic concentration of this compound in your chosen cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Aim to use concentrations well below the cytotoxic threshold for your functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxic level for your cell line (typically <0.1-0.5%). |
| Contamination | Regularly check your cell cultures for any signs of microbial contamination, which can cause cell death and confound experimental results. |
Quantitative Data Summary
Table 1: In Vitro Potency of Representative Small Molecule PCSK9 Inhibitors
| Compound | Assay Type | Reported Value | Cell Line |
| PCSK9 inhibitor 3f | PCSK9-LDLR Interaction | IC50: 537 nM | - |
| PCSK9 modulator-3 | PCSK9 Modulation | EC50: 2.46 nM | - |
| PCSK9-IN-10 | PCSK9 Inhibition | IC50: 6.4 µM | - |
Table 2: Recommended Concentration Range for a Representative PCSK9 Inhibitor (PCSK9-IN-10) in Cell Culture
| Parameter | Concentration Range | Cell Line | Incubation Time | Observation |
| Protein Expression | 0, 2.5, 5, 12.5, 25 µM | HepG2 | 24 h | Dose-dependent decrease in PCSK9 and increase in LDLR protein levels.[6] |
| Cytotoxicity | 0-1000 µM | HepG2 | 24 h | Low cytotoxicity observed.[6] |
Experimental Protocols
Protocol 1: PCSK9-LDLR Binding Assay (ELISA-based)
This protocol is designed to screen for small molecule inhibitors of the PCSK9-LDLR interaction.
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human LDLR protein (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
PCSK9 Addition: Add biotinylated recombinant human PCSK9 protein (e.g., 0.5-1 µg/mL) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate and incubate until a blue color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: In Vitro LDL Uptake Assay
This assay measures the ability of this compound to rescue PCSK9-mediated suppression of LDL uptake.
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound and PCSK9 Treatment:
-
Aspirate the culture medium and replace it with serum-free medium.
-
Prepare dilutions of this compound in serum-free medium. A typical concentration range to test would be from 0.1 nM to 10 µM.[7]
-
Add the diluted this compound and a fixed concentration of recombinant human PCSK9 (e.g., 1 µg/mL) to the respective wells.[7]
-
Include controls: cells with vehicle only (maximal LDL uptake), and cells with recombinant PCSK9 and vehicle (inhibited LDL uptake).
-
Incubate for 16 hours at 37°C.[7]
-
-
LDL Uptake:
-
Carefully aspirate the medium from all wells.
-
Add medium containing a fluorescently labeled LDL (e.g., Bodipy-FL-LDL or DiI-LDL) to each well.
-
Incubate for 4 hours at 37°C to allow for LDL uptake.[7]
-
-
Fluorescence Quantification:
-
Remove the medium containing the labeled LDL and wash the cells twice with PBS.
-
Add a final volume of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Protocol 3: Cytotoxicity Assay (MTT-based)
This protocol assesses the potential cytotoxic effects of this compound.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 1000 µM). Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: this compound inhibits the binding of PCSK9 to LDLR.
Caption: Experimental workflow for the in vitro LDL uptake assay.
Caption: Troubleshooting logic for low inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. admin.ebiohippo.com [admin.ebiohippo.com]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. probechem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: PCSK9-IN-3 Experiments
Welcome to the technical support center for PCSK9-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this small molecule inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might face during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent or No Activity in Cell-Based Assays
-
Question: I am not observing the expected reduction in LDL uptake or changes in protein levels (PCSK9, LDLR) in my cell-based assays after treating with this compound. What could be the problem?
-
Possible Causes & Troubleshooting Steps:
-
Poor Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions like cell culture media.[1] Precipitation of the compound will lead to a lower effective concentration.
-
Visual Inspection: Carefully examine the wells of your culture plate under a microscope for any signs of compound precipitation, which might appear as crystals or an oily film.[1]
-
Solubility Test: Before your main experiment, perform a preliminary solubility test of this compound in your specific cell culture medium to determine its maximum soluble concentration.[1]
-
Optimized Dilution: When preparing your working solutions, add the concentrated stock solution (e.g., in DMSO) to the pre-warmed cell culture medium dropwise while gently vortexing to ensure rapid and even dispersion.[1]
-
Serum Effects: The presence of serum in the media can impact the solubility and bioavailability of small molecules. Consider testing different serum concentrations or using serum-free media if your experimental design permits.[1]
-
-
Compound Stability: The stability of this compound in your experimental conditions might be compromised.
-
Storage: Ensure the compound is stored correctly, typically at -20°C or -80°C and protected from light, to prevent degradation.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
-
Working Solution Stability: Prepare fresh working solutions for each experiment. Do not store diluted solutions for extended periods.
-
-
Cell Health and Confluency: The physiological state of your cells can influence their response to treatment.
-
Optimal Confluency: Seed cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[2]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity.[2] Always include a vehicle control group in your experimental design.[2]
-
-
Issue 2: High Variability Between Experimental Replicates
-
Question: I'm observing significant variability in my results between wells treated with the same concentration of this compound. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Incomplete Dissolution: If the compound is not fully dissolved in the stock solution, it can lead to inconsistent concentrations in the working solutions.
-
Dissolution Protocol: Ensure the powder is completely dissolved in the solvent (e.g., DMSO). Gentle warming (e.g., 37°C water bath) or brief sonication can aid dissolution, but first, confirm the thermal stability of the compound.[1]
-
-
Precipitation in Media: The compound may be precipitating out of the cell culture medium over time.
-
Time-Course Experiment: If possible, perform a time-course experiment to see if the effect of the inhibitor diminishes over longer incubation periods, which might suggest precipitation or degradation.
-
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
-
Question: I'm observing cellular toxicity or other unexpected phenotypes that don't seem directly related to the PCSK9 pathway. Could this be due to off-target effects of this compound?
-
Possible Causes & Troubleshooting Steps:
-
Off-Target Activity: Small molecule inhibitors can sometimes interact with other proteins besides their intended target.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range where you see the desired effect on the PCSK9 pathway without significant toxicity.
-
Control Experiments: Include appropriate positive and negative controls in your experiments. For example, using a structurally unrelated PCSK9 inhibitor or using siRNA to knockdown PCSK9 can help confirm that the observed effects are specific to PCSK9 inhibition.
-
Literature Review: While long-term safety data on specific small molecules may be limited, reviewing literature on other PCSK9 inhibitors can provide insights into potential class-wide off-target effects.[3]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).[1]
-
Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the compound.[1]
-
Aiding Dissolution (if necessary): If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts. Visually inspect the solution to ensure it is clear and free of particulates.[1]
-
Sterilization (Optional): For cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term or -80°C for long-term storage, protected from light.[2]
Protocol 2: In Vitro Treatment of Hepatocytes (e.g., HepG2 cells)
-
Cell Seeding: Plate HepG2 cells in appropriate culture plates to reach 70-80% confluency at the time of treatment.[2]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in fresh, pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.[2]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).[2]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[2]
-
Downstream Analysis: After incubation, cells can be harvested for analysis, such as Western blotting for PCSK9 and LDLR protein levels, or functional assays like fluorescently labeled LDL uptake.[2]
Data Presentation
Table 1: Solubility of a Hypothetical Small Molecule PCSK9 Inhibitor
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 50 | > 100 |
| Ethanol | < 1 | < 2 |
| Water | < 0.1 | < 0.2 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
Note: This table presents hypothetical data for illustrative purposes. The actual solubility of this compound should be determined experimentally.
Table 2: Impact of PCSK9 Inhibitors on Lipid Profile (Clinical Data Summary)
| Parameter | Percent Change from Baseline |
| LDL-Cholesterol | ↓ 50-75%[4][5] |
| Apolipoprotein B | ↓ 48-59%[6] |
| Lipoprotein(a) | ↓ 25-30%[4] |
| Triglycerides | ↓ up to 34%[6] |
| HDL-Cholesterol | ↑ 2-13%[6] |
This table summarizes clinical findings for approved PCSK9 inhibitors (monoclonal antibodies) and provides an indication of the expected biological effects of potent PCSK9 inhibition.
Visualizations
Caption: PCSK9 binds to the LDL receptor, targeting it for lysosomal degradation. This compound inhibits this interaction, increasing LDL receptor recycling and LDL uptake.
Caption: A typical workflow for evaluating the in vitro efficacy of this compound in a cell-based assay.
Caption: A decision tree to systematically troubleshoot common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Targeting PCSK9 for therapeutic gains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of PCSK9-IN-3 for In Vivo Studies
Welcome to the technical support center for researchers using small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a particular focus on improving the solubility of PCSK9-IN-3 for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound is described as "orally bioavailable," but I am having trouble dissolving it for my experiment. What should I do first?
A1: "Orally bioavailable" does not always equate to high aqueous solubility. The first step is to systematically assess the solubility of this compound in various pharmaceutically acceptable solvents and vehicles. For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF) are common starting points.[1] For in vivo formulations, the concentration of these organic solvents must be kept to a minimum to avoid toxicity. A pre-assay solubility check in your intended experimental buffer or vehicle is a critical first step.[1]
Q2: What are the primary strategies to improve the solubility of a poorly soluble compound like this compound for in vivo studies?
A2: There are several established strategies to enhance the solubility of poorly water-soluble compounds for preclinical studies.[2][3] These can be broadly categorized as:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO, PEG300, or propylene (B89431) glycol) with an aqueous carrier.[1][2]
-
Surfactants: Employing surfactants (like Tween® 80 or Cremophor® EL) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2][4]
-
Cyclodextrins: Using cyclodextrins (like HP-β-CD or SBE-β-CD) to form inclusion complexes with the drug, which have a hydrophilic exterior.[2][5]
-
Lipid-Based Formulations: Formulating the compound in lipids or oils, which can enhance absorption.[2][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[2][4]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.[2][5][7]
The choice of strategy depends on the physicochemical properties of this compound, the required dose, and the route of administration.
Q3: Can I use heat or sonication to dissolve this compound?
A3: Gentle heating (e.g., in a 37°C water bath) and sonication can be effective for dissolving stubborn compounds.[1] However, it is crucial to first ensure the thermal stability of this compound, as excessive or prolonged heating can cause degradation. Always use short bursts of sonication to avoid overheating.[1] After dissolution, visually inspect the solution for any changes in color or clarity that might indicate degradation.[1]
Q4: What are some common excipients that are generally recognized as safe (GRAS) for in vivo studies?
A4: When preparing formulations for animal studies, it is essential to use excipients with a known safety profile. The following table summarizes some commonly used excipients. It is crucial to consult toxicology data and regulatory guidelines to determine safe dosage levels for your specific animal model and administration route.
| Excipient Category | Example | Typical Concentration Range (in aqueous buffer) | Notes |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | < 10% | A common first choice for initial solubilization. Be mindful of final concentration in assays and in vivo due to potential toxicity.[1] |
| Polyethylene Glycol (PEG) 300/400 | 1-40% | Can improve solubility and stability. Often used in combination with other excipients.[1][8] | |
| Propylene Glycol | 1-20% | Similar to PEG, often used in formulations.[1] | |
| Ethanol | < 10% | A less polar alternative to DMSO. | |
| Surfactants | Tween® 20/80 | 0.01-5% | Non-ionic surfactants that can prevent precipitation and improve solubility.[1][8] |
| Cremophor® EL | < 15% | A potent solubilizing agent, but can be associated with hypersensitivity reactions. | |
| Complexing Agents | β-Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | 1-40% | Can form inclusion complexes to enhance solubility.[1][8] |
| Oils/Lipids | Corn Oil, Sesame Oil | Up to 90% | Used for lipophilic compounds, often for oral or subcutaneous administration.[8] |
Troubleshooting Guides
Problem 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium.
-
Possible Cause: The aqueous environment is causing the poorly soluble compound to crash out of the solution.
-
Troubleshooting Steps:
-
Optimize Dilution Method: Add the DMSO stock dropwise into the aqueous solution while vortexing or stirring vigorously to ensure rapid dispersion.
-
Reduce Final Concentration: Your desired final concentration may be above the solubility limit of the compound in the final buffer. Test a range of lower concentrations.
-
Use a Formulation Vehicle: Instead of a simple aqueous buffer, use a pre-formulated vehicle containing solubilizing excipients like those listed in the table above. A combination of a co-solvent and a surfactant can be particularly effective.[3]
-
Consider Serum Effects: For cell-based assays, serum proteins can sometimes affect solubility. Test different serum concentrations or use serum-free media if your experiment allows.[1]
-
Problem 2: The formulation is clear initially but becomes cloudy or shows precipitation over time or upon temperature change.
-
Possible Cause: The formulation is a supersaturated solution and is not physically stable.
-
Troubleshooting Steps:
-
Re-evaluate Excipient Concentration: You may need to increase the concentration of your solubilizing agent(s) or try a different combination of excipients.
-
pH Adjustment: If your compound is ionizable, ensure the pH of the formulation is optimized for maximum solubility and stability.
-
Store Appropriately: Store the formulation at the recommended temperature and use it within its stability window. Some formulations may need to be prepared fresh before each use.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out a precise amount of this compound (e.g., 1 mg) into a sterile, low-adhesion microcentrifuge tube.
-
Add a small volume of a suitable organic solvent (e.g., 100 µL of 100% DMSO) to achieve a high-concentration stock (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[1] Sonication in short bursts can also be applied.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocol 2: Aqueous Solubility Assessment
-
Prepare a series of dilutions of your concentrated stock solution in the desired aqueous buffer (e.g., PBS, saline, or cell culture medium).
-
Incubate the dilutions at the intended experimental temperature for a set period (e.g., 2 hours) to allow equilibrium to be reached.
-
Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of the inhibitor in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS to determine the kinetic solubility.
Protocol 3: Example Co-solvent Formulation for In Vivo Studies
This protocol is based on a common vehicle used for poorly soluble compounds and should be optimized for this compound.
-
In a sterile tube, add 10% DMSO (by final volume).
-
Add your this compound stock solution (dissolved in DMSO) to the tube.
-
Add 40% PEG300 (by final volume) and vortex thoroughly.
-
Add 5% Tween® 80 (by final volume) and vortex until the solution is homogeneous.
-
Add 45% saline or PBS (by final volume) and vortex thoroughly to create the final formulation.
-
Visually inspect the final solution to ensure it is a clear, homogenous solution.
Note: This is a starting point. The ratios of DMSO, PEG300, Tween-80, and saline may need to be adjusted to achieve the desired solubility and to ensure tolerability in the animal model.[8]
Visualizations
Caption: A decision-making workflow for selecting a suitable solubility enhancement technique.
Caption: An experimental workflow for preparing a multi-component formulation for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results with PCSK9-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results encountered during experiments with the small molecule inhibitor, PCSK9-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).[1][2][3] Normally, PCSK9 binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation.[4][5][6][7] This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[4][5][6][7] By inhibiting the PCSK9-LDLR interaction, this compound is designed to preserve LDLR levels, leading to increased LDL-C uptake by liver cells and a reduction of circulating LDL-C.[1][2][3]
Q2: I am observing a weaker than expected inhibitory effect in my cell-based assay. What are the potential causes?
A2: A weaker than expected effect can stem from several factors:
-
Compound Instability: Ensure that this compound has been stored correctly and that working solutions are freshly prepared for each experiment to avoid degradation.[8][9]
-
Suboptimal Concentration: The effective concentration in a cell-based assay (EC50) may be higher than the biochemical assay potency (IC50) due to factors like cell permeability.[10] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions.
-
Cellular Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration.[10]
-
Assay Conditions: The concentration of assay components, such as recombinant PCSK9, may need optimization.
Q3: My experimental results are inconsistent between different batches of this compound.
A3: Batch-to-batch variability can occur. It is crucial to qualify each new batch of the inhibitor. This can be done by running a standard control experiment, such as a dose-response curve in a validated assay, to ensure the potency is consistent with previous batches.
Q4: The vehicle control (e.g., DMSO) is showing a biological effect in my experiment.
A4: The final concentration of the vehicle solvent may be too high. It is recommended to keep the final concentration of DMSO below 0.5%, and ideally below 0.1%.[10] Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[10] If the effect persists at low solvent concentrations, consider testing an alternative solvent.[10]
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers.
-
Precipitation is observed in stock solutions upon thawing or in working solutions upon dilution.[8]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low aqueous solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO.[11] For working solutions, perform serial dilutions into your aqueous experimental medium, ensuring the final solvent concentration is low (typically <0.5%).[11] |
| Compound precipitation upon dilution | If the compound precipitates from the DMSO stock upon dilution, consider using a different solvent or a co-solvent system (e.g., DMSO/ethanol).[11] Gentle warming or sonication can aid dissolution, but use with caution as it may degrade the compound.[10] |
| pH-dependent solubility | If this compound has ionizable groups, its solubility may be pH-dependent.[11] Adjusting the pH of the buffer could improve solubility. However, ensure the new pH is compatible with your experimental system.[11] |
| Unsuitable storage of stock solution | Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[8] Thaw solutions slowly at room temperature and vortex gently before use.[8] |
Problem 2: Inconsistent or Loss of Activity
Symptoms:
-
Variable IC50/EC50 values between experiments.
-
The inhibitory effect diminishes over the course of a long-term experiment.[10]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Degradation | This compound may be unstable in your experimental media or under your specific experimental conditions (e.g., exposure to light, high temperature).[8] Prepare fresh working solutions for each experiment and minimize the exposure of the compound to harsh conditions. Store stock solutions in amber vials to protect from light.[8] |
| Metabolism by Cells | The compound may be metabolized by enzymes in your cell line, leading to a decrease in the active concentration over time.[10] Consider a shorter incubation time or replenishing the compound during long-term experiments. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can exhibit off-target effects or form aggregates, leading to non-specific inhibition.[10] Perform a full dose-response curve and use the lowest effective concentration. To confirm on-target activity, consider using a structurally unrelated PCSK9 inhibitor as a positive control or a structurally similar but inactive analog as a negative control.[10] |
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of recombinant human PCSK9 to the LDLR.
Methodology:
-
Coat a 96-well plate with recombinant human LDLR and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate recombinant human PCSK9 with the this compound dilutions for 1 hour at room temperature.[2]
-
Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plate and incubate for 2 hours.[2]
-
Wash the plate to remove unbound PCSK9.
-
Add an HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour.[2]
-
Wash the plate and add a TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.[2]
-
Calculate the percentage of inhibition and determine the IC50 value.[2]
Protocol 2: Cell-Based LDLR Degradation Assay (Western Blot)
This assay measures the ability of this compound to prevent PCSK9-mediated degradation of the LDLR protein in a cellular context.
Methodology:
-
Seed hepatocytes (e.g., HepG2 cells) in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for 1 hour.[1]
-
Add recombinant human PCSK9 to the wells (e.g., 1-5 µg/mL).[1] Include a control group with no PCSK9.
-
Incubate the cells for 16-24 hours at 37°C.[1]
-
Lyse the cells and quantify the protein concentration.[1]
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[1]
-
Probe the membrane with a primary antibody against LDLR and a loading control (e.g., beta-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the level of LDLR protection by this compound.
Protocol 3: Cell-Based LDL Uptake Assay (Fluorescence)
This functional assay assesses the ability of this compound to restore the uptake of LDL by hepatocytes in the presence of PCSK9.
Methodology:
-
Seed hepatocytes in a multi-well plate suitable for fluorescence imaging.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Add recombinant human PCSK9.
-
Incubate for 16-24 hours.
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to the wells and incubate for 2-4 hours.[2]
-
Wash the cells to remove unbound LDL.[2]
-
Fix the cells and stain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of the internalized LDL per cell to determine the EC50 value of this compound.[2]
Visualizations
Caption: this compound inhibits the binding of PCSK9 to LDLR, promoting LDLR recycling.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. heartcare.sydney [heartcare.sydney]
- 5. nps.org.au [nps.org.au]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Off-target effects of PCSK9-IN-3 and how to test for them
Welcome to the technical support center for PCSK9-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of this compound and to offer detailed experimental protocols for their investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor designed to disrupt the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).[1][2][3] Normally, PCSK9 binds to the LDLR on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C).[1][2][3][4] By inhibiting this interaction, this compound is expected to increase the number of LDLRs on the cell surface, thereby enhancing the clearance of LDL-C from the bloodstream.[2][4]
Q2: I am observing a phenotype in my experiment that doesn't seem to be related to LDL-C metabolism. Could this be an off-target effect of this compound?
Yes, it is possible. Off-target effects occur when a compound interacts with unintended biological molecules.[5][6] These interactions can lead to unexpected phenotypes, cellular toxicity, or confounding experimental results.[5][6] It is crucial to perform experiments to determine if the observed effect is a direct result of PCSK9 inhibition or an off-target interaction.
Q3: What are the first steps I should take to investigate a potential off-target effect?
To begin investigating a potential off-target effect of this compound, a multi-pronged approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, PCSK9, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[5][6]
-
Use a Structurally Unrelated Inhibitor: Test a different, structurally distinct PCSK9 inhibitor. If this second compound produces the same phenotype, it strengthens the argument for an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of PCSK9.[6] If the phenotype persists even in the absence of the PCSK9 protein, it is highly likely to be an off-target effect.[6]
-
Vary Compound Concentration: Perform a dose-response curve. Off-target effects are often more pronounced at higher concentrations.[5] Determine the lowest effective concentration for the on-target effect and see if the unexpected phenotype persists at that concentration.
Q4: My reporter assay is showing inhibition, but I'm not sure if it's a true on-target effect. How can I troubleshoot this?
Reporter gene assays can be susceptible to artifacts. To validate your results:
-
Use a Control Vector: Transfect cells with a control vector that expresses the reporter gene (e.g., luciferase) without the PCSK9-responsive element. If this compound still inhibits the signal from this vector, it suggests a direct effect on the reporter machinery or general cellular stress.
-
Switch Reporter Systems: Some small molecules are known to directly inhibit luciferase.[5] Consider using an alternative reporter system, such as Green Fluorescent Protein (GFP) or β-lactamase, to confirm your findings.[5]
-
Perform a Concurrent Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., LDH release or resazurin-based viability assay) in parallel with your reporter experiment.[5] This will help determine if the observed inhibition is due to cell death.[5]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
If you observe significant cell death or a reduction in cell viability after treating with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| High Compound Concentration | Perform a dose-response experiment to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. | Off-target effects, including toxicity, are often more prominent at higher concentrations.[5] |
| Off-Target Liability | Screen this compound against a broad panel of off-target liability targets, such as a kinase panel or a GPCR safety panel.[5] | This can help identify unintended molecular targets that may be responsible for the observed toxicity.[5] |
| On-Target Toxicity | Use a structurally unrelated PCSK9 inhibitor to see if it recapitulates the cytotoxic phenotype. | If a different PCSK9 inhibitor also causes toxicity, it may suggest that the phenotype is a result of inhibiting PCSK9 in your specific cell model. |
| Compound Purity | Verify the purity of your this compound stock. | Impurities in the compound preparation could be responsible for the toxic effects. |
Issue 2: Inconsistent Results Between Different Cell Lines
If you are observing differing effects of this compound in various cell lines, the following could be contributing factors:
| Potential Cause | Troubleshooting Step | Rationale |
| Differential Target Expression | Confirm the expression levels of PCSK9 and LDLR in all cell lines used via Western Blot or qPCR.[6] | The efficacy of this compound will depend on the presence and abundance of its target protein. |
| Varying Off-Target Expression | If a specific off-target has been identified, check its expression level across the different cell lines. | The magnitude of an off-target effect will correlate with the expression level of the unintended target. |
| Different Signaling Contexts | Be aware that the cellular context and signaling pathways can differ between cell lines, potentially altering the response to the inhibitor. | A comprehensive understanding of the cell lines being used is crucial for interpreting results. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the PCSK9 protein in a cellular environment.[6]
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HepG2) with either a vehicle control (e.g., DMSO) or this compound at the desired concentration. Incubate to allow for target binding.[5]
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.[5]
-
Lysis: Lyse the cells by freeze-thawing.[5]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[5]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble PCSK9 at each temperature by Western Blot or ELISA.
Expected Outcome: Binding of this compound to PCSK9 is expected to stabilize the protein, leading to a higher amount of soluble PCSK9 at elevated temperatures compared to the vehicle-treated control.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Expected Outcome: A table summarizing the IC50 values of this compound against the panel of kinases, highlighting any kinases that are significantly inhibited.
Protocol 3: PCSK9-LDLR Binding Assay
Objective: To quantify the direct inhibition of the PCSK9 and LDLR interaction by this compound.
Methodology: This protocol describes a cell-based bioluminescence resonance energy transfer (BRET) assay.[1]
-
Cell Plating: Seed HEK293 cells stably expressing an LDLR-LgBiT fusion protein in a white, opaque 96-well plate.[1] Incubate to allow cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., Opti-MEM) at 2x the final desired concentration.
-
PCSK9 Preparation: Prepare a solution of purified PCSK9-SmBiT fusion protein in the same buffer at 2x the final desired concentration.[1]
-
Assay Assembly:
-
Remove the culture medium from the cells.
-
Add 25 µL of the 2x PCSK9-SmBiT solution to each well.
-
Add 25 µL of the 2x this compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Detection: Add the luciferase substrate and measure the bioluminescent signal using a plate reader.
Expected Outcome: this compound should dose-dependently decrease the BRET signal, indicating inhibition of the PCSK9-LDLR interaction.
Signaling Pathway and Inhibition
// Nodes PCSK9 [label="Secreted PCSK9", fillcolor="#FBBC05", fontcolor="#202124"]; LDLR [label="LDLR on\nHepatocyte Surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="PCSK9-LDLR Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endocytosis [label="Endocytosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosomal Degradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Recycling [label="LDLR Recycling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=dashed]; Inhibitor [label="this compound", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PCSK9 -> Complex [label="Binds"]; LDLR -> Complex; Complex -> Endocytosis; Endocytosis -> Lysosome [label="Targeted for"]; LDLR -> Recycling [style=dashed, label="Normal Path"]; Recycling -> LDLR [style=dashed]; Inhibitor -> PCSK9 [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; } .dot Caption: PCSK9 signaling pathway and the point of intervention for this compound.
References
Technical Support Center: Mitigating Toxicity of PCSK9-IN-3 in Animal Studies
Disclaimer: The small molecule inhibitor "PCSK9-IN-3" is not documented in publicly available scientific literature. Therefore, this technical support center provides guidance based on the known pharmacology of PCSK9 inhibition and general principles of small molecule toxicology in preclinical animal studies. The troubleshooting guides and FAQs address potential issues that researchers might encounter during the development of a novel small molecule PCSK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicity?
A1: this compound is a small molecule designed to inhibit the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).[1][2] By blocking this interaction, this compound prevents the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the surface of hepatocytes.[1][3] This, in turn, enhances the clearance of LDL-cholesterol (LDL-C) from the circulation.[4][5]
Potential on-target toxicity could arise from an excessive reduction in LDL-C. While generally considered beneficial, extremely low levels of cholesterol could theoretically interfere with cellular functions reliant on cholesterol, such as steroid hormone synthesis or cell membrane integrity. Off-target toxicities are unpredictable and depend on the specific chemical structure of this compound and its interactions with other cellular proteins.
Q2: What are the typical signs of toxicity to monitor for in animal studies with a novel small molecule inhibitor like this compound?
A2: During in vivo studies, it is crucial to monitor for a range of clinical and subclinical signs of toxicity. These include:
-
General Health: Changes in body weight, food and water consumption, activity levels, and overall appearance (e.g., ruffled fur, hunched posture).
-
Gastrointestinal Effects: Diarrhea, vomiting, or changes in feces.
-
Hepatic Toxicity: Elevated liver enzymes (ALT, AST), changes in liver histology.
-
Renal Toxicity: Increased blood urea (B33335) nitrogen (BUN) and creatinine, altered kidney histology.
-
Hematological Effects: Changes in red and white blood cell counts, platelet counts.
Q3: How can I distinguish between on-target and off-target toxicity?
A3: Differentiating between on-target and off-target effects is a key challenge in toxicology. One approach is to use a control compound that is structurally similar to this compound but inactive against PCSK9. If the toxicity is observed with this compound but not the inactive analog, it is more likely to be an on-target or a specific off-target effect of the pharmacophore. Another strategy involves dose-response studies; on-target effects are typically expected to correlate with the potency of the inhibitor. Furthermore, evaluating the toxic effects in a PCSK9 knockout animal model can be informative; if the toxicity persists in the absence of the target, it is definitively an off-target effect.
Troubleshooting Guides
Issue 1: Observed Liver Enzyme Elevation in Rodent Studies
Elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of liver injury.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| On-Target Effect: Increased Hepatic Cholesterol | While PCSK9 inhibition lowers plasma LDL-C, it does so by increasing its uptake into the liver.[6] An accumulation of hepatic cholesterol could potentially lead to steatosis and inflammation. | Hepatic Lipid Analysis: Quantify total cholesterol and triglyceride levels in liver homogenates using commercially available kits. Histopathology: Perform H&E and Oil Red O staining on liver sections to assess for steatosis, inflammation, and necrosis. |
| Off-Target Hepatotoxicity | This compound may be inhibiting other hepatic enzymes or transporters, leading to cellular damage. | In Vitro Hepatocyte Toxicity Assay: Treat primary hepatocytes or HepG2 cells with a range of this compound concentrations and assess cell viability (e.g., using an MTT or LDH assay). CYP450 Inhibition Profiling: Screen this compound against a panel of major cytochrome P450 enzymes to identify potential drug-drug interactions or metabolic liabilities. |
| Formulation/Vehicle Toxicity | The vehicle used to dissolve and administer this compound may be causing liver toxicity, especially with certain organic solvents or surfactants. | Vehicle Control Group: Ensure that a control group receiving only the vehicle is included in all in vivo studies. Alternative Formulations: If vehicle toxicity is suspected, explore alternative, less toxic formulations such as aqueous suspensions or solutions with different excipients. |
Issue 2: Unexpected Neurological Symptoms in Non-Rodent Species
While not a commonly reported side effect of approved PCSK9 inhibitors, the potential for central nervous system (CNS) effects with a novel small molecule should be considered.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Off-Target CNS Activity | This compound may be crossing the blood-brain barrier and interacting with neuronal targets. | Brain Tissue Distribution Study: Following administration of radiolabeled or unlabeled this compound, measure its concentration in brain tissue to determine the brain-to-plasma ratio. In Vitro Neurotoxicity Assay: Assess the effect of this compound on the viability and function of cultured neuronal cells. |
| Indirect Effects of Cholesterol Lowering | Although unlikely to be the primary cause with systemic PCSK9 inhibition, severe disruption of cholesterol homeostasis in the CNS could have functional consequences. | Cerebrospinal Fluid (CSF) Lipid Profiling: Measure cholesterol and other lipid levels in the CSF of treated animals. |
Quantitative Data Summary
The following table presents hypothetical dose-response data for this compound in a 14-day repeat-dose toxicity study in mice. This data is for illustrative purposes only.
| Dose Group (mg/kg/day) | Body Weight Change (%) | Plasma LDL-C Reduction (%) | ALT (U/L) | AST (U/L) |
| Vehicle Control | +5.2 | 0 | 35 ± 5 | 80 ± 10 |
| 10 | +4.8 | 35 | 40 ± 7 | 85 ± 12 |
| 30 | +2.1 | 65 | 150 ± 25 | 300 ± 50 |
| 100 | -8.5 | 75 | 500 ± 70 | 1200 ± 150* |
* Statistically significant difference from vehicle control (p < 0.05)
Experimental Protocols
Protocol 1: In Vivo Tolerability and Toxicity Assessment in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old, n=8-10 per group.
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
-
Administration: Administer the assigned treatment daily via oral gavage for 14 consecutive days.
-
Monitoring:
-
Record body weight and food consumption daily.
-
Perform clinical observations twice daily for any signs of toxicity.
-
-
Terminal Procedures (Day 15):
-
Collect blood via cardiac puncture for hematology and clinical chemistry analysis (including LDL-C, ALT, AST, BUN, creatinine).
-
Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, brain).
-
Fix organs in 10% neutral buffered formalin for histopathological examination.
-
Protocol 2: Hepatocyte Viability Assay
-
Cell Culture: Plate primary mouse hepatocytes or HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24-48 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.
Visualizations
References
- 1. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK 9 Inhibitors: A Short History and a New Era of Lipid-lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pcsk9 Deletion Promotes Murine Nonalcoholic Steatohepatitis and Hepatic Carcinogenesis: Role of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PCSK9-IN-3 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing PCSK9-IN-3, a novel tricyclic peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally bioavailable tricyclic peptide inhibitor of PCSK9. It functions by disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), thereby preventing the PCSK9-mediated degradation of the LDLR. This leads to an increased number of LDLRs on the cell surface, which in turn enhances the clearance of LDL-cholesterol from the circulation.
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity and activity of this compound, proper storage is critical. For a similar tricyclic peptide inhibitor, the following storage conditions are recommended and can be used as a guideline for this compound:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C to -80°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 2-8°C | Use immediately | Prepare fresh for each experiment. |
Q3: In what solvents is this compound soluble?
This compound, like many peptide-based inhibitors, is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For subsequent experiments, this stock solution can be further diluted into aqueous buffers or cell culture media. Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically ≤ 0.5% DMSO in cell-based assays).
Q4: How stable is this compound in solution?
Q5: What are common causes of inconsistent results in my experiments with this compound?
Inconsistent results can stem from several factors, including:
-
Compound Instability: Improper storage or handling of this compound can lead to degradation. Always follow the recommended storage and handling procedures.
-
Solubility Issues: Poor solubility in aqueous buffers can lead to precipitation and inaccurate concentrations. Ensure complete dissolution of the compound when preparing working solutions.
-
Variability in Reagents: The activity of recombinant PCSK9 protein and the health and passage number of cell lines can impact results.
-
Experimental Conditions: Variations in incubation times, temperatures, and buffer pH can affect the inhibitor's activity. The interaction between PCSK9 and LDLR is known to be pH-sensitive, with a significantly higher affinity at acidic pH[2][3][4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Inhibitory Effect | Compound Degradation: Improper storage or multiple freeze-thaw cycles. | Prepare fresh stock and working solutions. Always store aliquots at -80°C for long-term use. |
| Incorrect Concentration: Calculation error or loss of compound due to precipitation. | Verify calculations and ensure the compound is fully dissolved in the working solution. Perform a dose-response experiment to determine the optimal concentration. | |
| Inactive PCSK9 Protein: Recombinant PCSK9 has lost activity. | Test the activity of your PCSK9 protein using a known control inhibitor or a binding assay. | |
| High Background Signal | Non-specific Binding: The inhibitor may be interacting with other components in the assay. | Decrease the concentration of the inhibitor. Ensure adequate washing steps in your protocol. |
| Cell Stress or Death: High concentrations of DMSO or the compound may be toxic to cells. | Perform a cell viability assay to determine the optimal, non-toxic concentration range for your cell line. Keep the final DMSO concentration low (≤ 0.5%). | |
| Poor Reproducibility | Inconsistent Solution Preparation: Variations in weighing, pipetting, or dissolving the compound. | Prepare a large batch of stock solution and aliquot for single use. Use calibrated pipettes and ensure thorough mixing. |
| Variability in Cell Culture: Differences in cell passage number, confluency, or health. | Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. | |
| pH Fluctuation: The pH of the assay buffer is not optimal or consistent. | Ensure the buffer is properly prepared and the pH is maintained throughout the experiment, as the PCSK9-LDLR interaction is pH-dependent[2][3][4]. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh a precise amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
In Vitro Cell-Based Assay for LDL Uptake
This protocol provides a general workflow to assess the effect of this compound on LDL uptake in a hepatocyte cell line (e.g., HepG2).
-
Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known PCSK9 inhibitor, if available).
-
Add a fixed concentration of recombinant human PCSK9 to all wells except for the negative control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
LDL Uptake:
-
Remove the treatment medium.
-
Add fresh medium containing a fluorescently labeled LDL (e.g., DiI-LDL) and incubate for 4 hours.
-
-
Analysis:
-
Wash the cells with phosphate-buffered saline (PBS) to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence of the lysate using a fluorescence plate reader.
-
Alternatively, visualize and quantify LDL uptake using fluorescence microscopy.
-
Visualizations
PCSK9 Signaling Pathway
Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.
Experimental Workflow for Testing this compound
References
- 1. Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Prosegment and pH on the Activity of PCSK9: EVIDENCE FOR ADDITIONAL PROCESSING EVENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Effects of pH and low density lipoprotein (LDL) on PCSK9-dependent LDL receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining PCSK9-IN-3 Delivery Methods in Animal Models
Welcome to the technical support center for PCSK9-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vivo studies.
Troubleshooting Guides
This section addresses common issues that may arise during the delivery of this compound in animal models. The solutions provided are based on best practices for small molecule inhibitors with similar physicochemical properties.
Problem 1: Inconsistent or Lower-Than-Expected Efficacy in Animal Models
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize Formulation: For oral administration, consider formulating this compound in a vehicle designed to enhance solubility and absorption, such as a solution containing co-solvents (e.g., PEG400, Propylene (B89431) Glycol), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).[1][2] For a novel orally bioavailable PCSK9 inhibitor, a formulation was successfully used for oral administration in mice.[3][4] - Switch Administration Route: If oral bioavailability remains low, consider alternative routes such as intravenous (IV) or subcutaneous (SC) injection. An IV route ensures 100% bioavailability.[3] - Assess Compound Stability: Verify the stability of this compound in the chosen vehicle and under storage conditions. Degradation can lead to reduced efficacy. |
| Suboptimal Dosing Regimen | - Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for the desired therapeutic effect. - Pharmacokinetic (PK) Analysis: Perform a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will inform the appropriate dosing frequency to maintain therapeutic concentrations. For a similar small molecule, plasma levels were measured over 24 hours to establish its pharmacokinetic profile.[3] |
| Animal Model Variability | - Model Selection: Ensure the chosen animal model is appropriate for studying PCSK9 inhibition. For example, wild-type mice may have different lipid profiles and responses compared to hyperlipidemic models like ApoE knockout mice.[5] - Animal Health and Handling: Ensure consistent animal health, diet, and handling procedures to minimize variability in experimental outcomes. |
Problem 2: Adverse Events or Toxicity Observed in Animals
| Possible Cause | Troubleshooting Steps |
| Vehicle-Related Toxicity | - Vehicle Selection: The chosen vehicle can cause adverse effects. For example, high concentrations of DMSO can be toxic.[6][7][8] Evaluate alternative, well-tolerated vehicles such as corn oil, olive oil, or aqueous suspensions with suspending agents like methylcellulose (B11928114).[6][9] - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.[1] - pH of Formulation: Ensure the pH of the formulation is close to physiological pH (~7.4) to minimize irritation, especially for injectable routes.[1][10] |
| Compound-Related Toxicity | - Dose Reduction: If toxicity is observed at the efficacious dose, consider if a lower dose still provides a therapeutic window. - Off-Target Effects: Investigate potential off-target effects of this compound. While PCSK9 inhibition is the primary mechanism, small molecules can sometimes interact with other targets.[11] |
| Administration Procedure Issues | - Improper Gavage Technique: Incorrect oral gavage can cause esophageal or gastric injury. Ensure personnel are properly trained.[12][13][14] - Injection Site Reactions: For injectable routes, rotate injection sites and observe for signs of irritation or inflammation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of hypercholesterolemia?
A1: The optimal starting dose depends on the specific animal model and the desired level of PCSK9 inhibition. For a novel small-molecule PCSK9 inhibitor, doses were administered to C57BL/6J and ApoE KO mice to evaluate their effects on PCSK9 and LDLR expression.[5] A dose-ranging study is highly recommended to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q2: How can I improve the solubility of this compound for in vivo administration?
A2: For poorly soluble compounds like many small molecule inhibitors, several strategies can be employed. The use of co-solvents such as DMSO, PEG400, and propylene glycol is common.[1][2][6] Additionally, formulating with surfactants like Tween 80 or complexing agents such as cyclodextrins can enhance aqueous solubility.[1][2][9] For oral administration, creating a suspension in a vehicle like 0.5% methylcellulose is another option.[9]
Q3: What are the best practices for preparing a formulation of this compound for oral gavage?
A3: When preparing a formulation for oral gavage, especially for a poorly soluble compound, it is crucial to ensure a homogenous and stable suspension or solution. A common method involves first dissolving the compound in a small amount of an organic solvent like DMSO, and then slowly adding this solution to the vehicle (e.g., a mixture of PEG400 and saline, or corn oil) while vortexing to ensure proper mixing.[1][12] It is recommended to prepare the dosing solution fresh on the day of the experiment.[12]
Q4: Are there any known off-target effects of small molecule PCSK9 inhibitors that I should be aware of?
A4: While the primary target of PCSK9 inhibitors is well-defined, small molecules have the potential for off-target interactions.[15] It is important to monitor for unexpected physiological or behavioral changes in the animals. In addition to its role in LDL receptor degradation, PCSK9 may have other biological functions, and inhibiting it could have broader effects.[11]
Quantitative Data
The following tables summarize key quantitative data relevant to the in vivo use of small molecule PCSK9 inhibitors, based on published studies with analogous compounds.
Table 1: Pharmacokinetic Parameters of a Novel Orally Bioavailable PCSK9 Inhibitor (NYX-PCSK9i) in C57BL/6 Mice
| Parameter | Oral Administration (50 mg/kg) | Subcutaneous Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 1,847 | 2,467 | 1,733 |
| Tmax (h) | 2 | 4 | 0.08 |
| AUC (last) (h*ng/mL) | 8,100 | 25,600 | 2,006 |
| Oral Bioavailability (%) | 40 | - | - |
| Data adapted from a study on NYX-PCSK9i, a novel small-molecule PCSK9 inhibitor.[3][4] |
Table 2: Recommended Maximum Volumes for Different Administration Routes in Mice
| Route of Administration | Maximum Volume | Needle Gauge (Recommended) |
| Oral (Gavage) | 10 mL/kg | 20-22 G (with ball tip) |
| Intravenous (Tail Vein) | 5 mL/kg (bolus) | 27-30 G |
| Subcutaneous | 10 mL/kg | 25-27 G |
| Intraperitoneal | 10 mL/kg | 25-27 G |
| General guidelines for administration volumes in mice.[10][13][16] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Oral gavage needles (20-22 gauge with a flexible tip)
-
1 mL syringes
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered. The typical gavage volume should not exceed 10 mL/kg.[14]
-
Formulation Preparation (Example: 10% DMSO, 40% PEG300, 50% Saline):
-
Calculate the required amount of this compound and vehicle components based on the desired dose and number of animals.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the required volume of DMSO. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.
-
In a separate tube, prepare the vehicle by mixing the required volumes of PEG300 and sterile saline.
-
Slowly add the this compound/DMSO solution to the vehicle mixture while continuously vortexing to ensure a homogenous solution.
-
Visually inspect the final formulation for any precipitation. If necessary, sonicate for a few minutes. Prepare the formulation fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.[12][13][17]
-
Protocol 2: Preparation and Administration of this compound via Intravenous Injection in Mice
Materials:
-
This compound powder
-
Vehicle suitable for IV injection (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO or a cyclodextrin-based formulation)
-
Sterile vials
-
Vortex mixer
-
Animal restrainer for tail vein injection
-
Heat lamp or warming pad
-
Sterile syringes (e.g., insulin (B600854) syringes) with 27-30 gauge needles
-
70% ethanol
Procedure:
-
Animal Preparation: Place the mouse in a warming chamber or under a heat lamp for a few minutes to induce vasodilation of the tail veins, making them easier to visualize.[16][18]
-
Formulation Preparation:
-
Prepare the this compound formulation in a sterile vial using a vehicle appropriate for intravenous administration. Ensure the final solution is clear and free of particulates. The pH should be close to neutral.[10]
-
The concentration of any co-solvents like DMSO should be kept to a minimum to avoid toxicity.
-
-
Intravenous Injection:
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution. A successful injection will show no resistance and the vein will blanch.[16]
-
If resistance is felt or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site. Do not exceed two attempts per vein.[16]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.[19]
-
Visualizations
Caption: PCSK9-mediated degradation of the LDL receptor.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting decision tree for this compound delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. benchchem.com [benchchem.com]
- 15. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. research.vt.edu [research.vt.edu]
Technical Support Center: Overcoming Resistance to PCSK9-IN-3
Welcome to the technical support center for PCSK9-IN-3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential resistance to this novel small molecule inhibitor of PCSK9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR). By preventing this interaction, this compound inhibits the PCSK9-mediated degradation of the LDLR, leading to increased LDLR recycling to the cell surface and enhanced clearance of LDL cholesterol.[1][2][3][4][5]
Q2: In which cell lines can I expect to see activity with this compound?
A2: this compound is expected to be active in cell lines that express both PCSK9 and LDLR. Liver-derived cell lines, such as HepG2, are commonly used models for studying PCSK9 activity.[6] Additionally, various cancer cell lines have been shown to express PCSK9, where it can play a role in proliferation and immune evasion.[7][8][9]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for high specificity, potential off-target effects could involve other members of the proprotein convertase family or unforeseen interactions with other signaling pathways. It is recommended to perform comprehensive off-target profiling and to include appropriate controls in your experiments.
Q4: How can I confirm that this compound is inhibiting the PCSK9-LDLR interaction in my cell line?
A4: You can perform a co-immunoprecipitation (Co-IP) assay to pull down LDLR and blot for PCSK9 (or vice versa). A decrease in the amount of co-precipitated protein in the presence of this compound would indicate successful inhibition of the interaction. Alternatively, you can measure the levels of LDLR on the cell surface via flow cytometry or western blotting of membrane fractions; an increase in LDLR levels would suggest inhibition of PCSK9-mediated degradation.
Troubleshooting Guide: Resistance to this compound
Issue 1: Decreased Sensitivity to this compound Over Time
Your cell line initially responds to this compound, but after several passages in the presence of the compound, you observe a diminished effect (e.g., a rightward shift in the dose-response curve).
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of PCSK9 expression | - Quantitative PCR (qPCR): Measure PCSK9 mRNA levels in resistant and parental cells. - Western Blot: Compare PCSK9 protein levels. - Solution: Consider combination therapy with a transcriptional inhibitor of PCSK9 if a specific upstream regulator is identified. |
| Mutations in the PCSK9 or LDLR binding sites | - Sanger or Next-Generation Sequencing (NGS): Sequence the coding regions of PCSK9 and LDLR to identify potential mutations that could affect inhibitor binding. - Solution: If a mutation is identified, this may represent a fundamental resistance mechanism. Consider developing inhibitors that bind to a different site. |
| Increased drug efflux | - Efflux Pump Activity Assays: Use fluorescent substrates (e.g., rhodamine 123) to measure the activity of ABC transporters. - Western Blot: Analyze the expression of common drug efflux pumps like MDR1 (ABCB1). - Solution: Co-administer this compound with known efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A) to see if sensitivity is restored. |
| Activation of bypass signaling pathways | - Phospho-protein arrays or targeted western blots: Investigate the activation status of pathways known to be modulated by PCSK9, such as the PI3K/Akt, MAPK, and JAK/STAT pathways.[7][8][10] - Solution: If a bypass pathway is identified, consider a combination therapy approach targeting a key node in that pathway. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[11][12][13][14]
Materials:
-
Parental cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the initial IC50:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[14]
-
Maintain the cells in this concentration, passaging them as they reach 70-80% confluency.
-
-
Stepwise Concentration Increase:
-
Once the cells show stable growth at the initial concentration, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[12]
-
At each new concentration, allow the cells to adapt and resume a stable growth rate. This may take several passages. If significant cell death occurs, revert to the previous concentration for a few more passages before attempting to increase it again.
-
-
Confirmation of Resistance:
-
After several months of culture (the exact duration can vary[15]), perform a cell viability assay on the resistant cell line alongside the parental cell line.
-
A significant increase in the IC50 value for the resistant line compared to the parental line confirms the resistant phenotype.
-
-
Cell Line Maintenance and Banking:
-
Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound.
-
It is crucial to create frozen stocks of the resistant cells at various stages of their development.[11]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PCSK9 signaling and the mechanism of this compound.
Caption: Workflow for generating a this compound resistant cell line.
Caption: Troubleshooting logic for investigating this compound resistance.
References
- 1. nps.org.au [nps.org.au]
- 2. heartcare.sydney [heartcare.sydney]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The evolving landscape of PCSK9 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from PCSK9-IN-3 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected data from experiments involving PCSK9-IN-3, a novel, highly potent, and orally bioavailable next-generation tricyclic peptide PCSK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tricyclic peptide inhibitor that disrupts the protein-protein interaction between PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) and the LDL (Low-Density Lipoprotein) receptor. By binding to PCSK9, it prevents PCSK9 from targeting the LDL receptor for degradation. This leads to an increased number of LDL receptors on the surface of cells, particularly hepatocytes, which in turn enhances the clearance of LDL cholesterol from the circulation.
Q2: We are observing lower than expected potency of this compound in our cellular assays. What are the potential causes?
A2: Lower than expected potency can stem from several factors. Firstly, as a peptide-based inhibitor, this compound may be susceptible to degradation by proteases present in the cell culture media or released by the cells. Secondly, issues with compound solubility or aggregation at higher concentrations can reduce its effective concentration. Finally, the specific cell line used and its baseline expression levels of PCSK9 and LDLR can significantly influence the observed potency.
Q3: Are there any known off-target effects of this compound or other peptide-based PCSK9 inhibitors?
A3: While PCSK9 inhibitors are generally designed to be highly specific, unexpected effects can occur. Some studies on PCSK9 inhibition have reported effects on other lipid fractions, such as lipoprotein(a) and triglycerides.[1][2] Additionally, as with any peptide-based therapeutic, potential immunogenicity should be considered, although this is less of a concern in in vitro settings. It is also important to consider that PCSK9 is expressed in tissues other than the liver, and its inhibition could have unforeseen consequences in those tissues.[3]
Q4: We are seeing an increase in total PCSK9 levels in our samples after treatment with this compound. Is this expected?
A4: Yes, an increase in total plasma PCSK9 levels following treatment with a PCSK9 inhibitor is an expected phenomenon.[4] This is thought to be due to two main mechanisms: the inhibitor binding to PCSK9 and extending its half-life in circulation, and a feedback loop where the increased LDL receptor activity signals for an upregulation of PCSK9 production.[4] Therefore, when assessing the efficacy of this compound, it is more informative to measure its effect on LDL receptor levels or LDL uptake rather than total PCSK9 concentration.
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Results in PCSK9-LDLR Binding Assays
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome (with functional this compound) |
| High IC50 Value (Low Potency) | 1. Degraded this compound. 2. Inactive recombinant PCSK9 or LDLR protein. 3. Suboptimal assay buffer conditions (pH, ionic strength). | 1. Use a fresh aliquot of this compound. 2. Test the activity of the recombinant proteins with a known control inhibitor. 3. Optimize buffer components and pH. | A low nanomolar to micromolar IC50 value, indicating potent inhibition of the PCSK9-LDLR interaction. |
| No Inhibition Observed | 1. Incorrect concentration of this compound used. 2. Interference from assay components (e.g., high detergent concentration). | 1. Perform a wide dose-response curve. 2. Run buffer controls to test for interference. | A clear dose-dependent inhibition of the PCSK9-LDLR binding signal. |
| High Background Signal | 1. Non-specific binding of detection antibodies. 2. Contamination of reagents. | 1. Optimize blocking steps and antibody concentrations. 2. Use fresh, filtered buffers and reagents. | Low signal in wells without PCSK9 or LDLR, ensuring a good signal-to-noise ratio. |
Table 2: Troubleshooting Unexpected Results in Cellular LDL Uptake Assays
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome (with functional this compound) |
| No Restoration of LDL Uptake | 1. This compound degradation by cellular proteases. 2. Low cell-surface LDLR expression in the chosen cell line. 3. Cell toxicity at the tested concentrations. | 1. Include a protease inhibitor cocktail in the assay medium. 2. Use a cell line known to have robust LDLR expression (e.g., HepG2). 3. Perform a cell viability assay in parallel. | A significant, dose-dependent restoration of fluorescently labeled LDL uptake in the presence of exogenous PCSK9. |
| Partial Restoration of LDL Uptake | 1. Insufficient incubation time with this compound. 2. Suboptimal concentration of PCSK9 used to induce LDLR degradation. | 1. Optimize the pre-incubation time of cells with the inhibitor. 2. Titrate the concentration of recombinant PCSK9 to achieve ~70-80% reduction in LDL uptake. | Restoration of LDL uptake to levels near or equivalent to cells not treated with PCSK9. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Uneven addition of reagents. 3. Edge effects on the microplate. | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Use calibrated multichannel pipettes. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. | Consistent and reproducible LDL uptake measurements across replicate wells. |
Experimental Protocols
Protocol 1: PCSK9-LDLR Binding Assay (ELISA-based)
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR protein (1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with 3% BSA in PBS for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of this compound to the wells.
-
PCSK9 Addition: Add a fixed concentration of biotinylated recombinant human PCSK9 to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add stop solution (e.g., 1 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: In Vitro LDL Uptake Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound and PCSK9 Treatment: Replace the culture medium with serum-free medium containing serial dilutions of this compound. After a pre-incubation period (e.g., 1 hour), add a fixed concentration of recombinant human PCSK9 to the wells. Include appropriate controls (cells alone, cells + PCSK9). Incubate for 4-6 hours at 37°C.
-
LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Imaging and Quantification: Acquire images using a fluorescence microscope or measure the total fluorescence intensity using a plate reader.
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflows for evaluating this compound efficacy.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Targeting PCSK9 for therapeutic gains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 inhibition to reduce cardiovascular disease risk: recent findings from the biology of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unexpected roles for PCSK9 in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic Sensing Loop Regulates PCSK9 Secretion in Response to Inhibitory Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PCSK9 Inhibition: Small Molecule Peptides vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The discovery of proprotein convertase subtilisin/kexin type 9 (PCSK9) has revolutionized the landscape of lipid-lowering therapies. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a pivotal role in regulating LDL cholesterol (LDL-C) levels. Inhibition of PCSK9 has emerged as a powerful strategy to combat hypercholesterolemia. This guide provides a detailed comparison of two major classes of PCSK9 inhibitors: the novel, orally bioavailable small molecule peptide inhibitors, represented by compounds in the "PCSK9-IN-3" series and the clinically established monoclonal antibodies.
Executive Summary
Monoclonal antibodies against PCSK9, such as alirocumab (B1149425) and evolocumab, have demonstrated remarkable efficacy in reducing LDL-C and cardiovascular events. Administered via subcutaneous injection, they offer potent and long-lasting effects. In contrast, a new frontier in PCSK9 inhibition is the development of orally bioavailable small molecule inhibitors, such as the tricyclic peptide this compound and its clinical successor, MK-0616 (enlicitide). These agents promise the convenience of oral administration, potentially broadening patient access and adherence. This guide dissects the available experimental data to offer a comparative analysis of their performance, mechanism of action, and key characteristics.
Mechanism of Action: A Tale of Two Approaches
Both monoclonal antibodies and small molecule peptide inhibitors target the interaction between PCSK9 and the LDLR, albeit through different modalities.
Monoclonal Antibodies: These large protein therapeutics bind with high specificity and affinity to circulating PCSK9. This binding sterically hinders the interaction of PCSK9 with the EGF-A domain of the LDLR on hepatocytes. By neutralizing PCSK9, monoclonal antibodies prevent the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the receptor to the cell surface and enhanced clearance of LDL-C from the bloodstream.[1][2]
Small Molecule Peptide Inhibitors (e.g., this compound series/MK-0616): These novel agents are designed to mimic the binding interface of the LDLR and directly compete with it for binding to PCSK9. As macrocyclic peptides, they can achieve high-affinity binding to the same site on PCSK9 as the LDLR.[3] This competitive inhibition similarly prevents the formation of the PCSK9-LDLR complex, thereby sparing the LDLR from degradation and increasing its surface expression on liver cells.[3]
References
Validating the Specificity of PCSK9-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9) offers a promising avenue for the management of hypercholesterolemia. PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels.[1][2] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, which leads to the degradation of the LDLR in lysosomes.[3][4][5] This reduction in LDLR density on the cell surface results in decreased clearance of LDL cholesterol from the circulation.[1] By inhibiting the PCSK9-LDLR interaction, the recycling of LDLR to the cell surface is enhanced, leading to increased LDL cholesterol uptake by the liver and consequently lower plasma LDL levels.[2][6]
A critical attribute of any therapeutic inhibitor is its specificity. An ideal PCSK9 inhibitor should potently inhibit PCSK9 activity with minimal off-target effects on other structurally or functionally related proteins.[7] This guide provides a framework for assessing the specificity of a novel PCSK9 inhibitor, PCSK9-IN-3, and compares its performance with a well-characterized monoclonal antibody inhibitor, Alirocumab.
PCSK9 Signaling Pathway and Inhibition
The diagram below illustrates the mechanism of action of PCSK9 and the point of intervention for an inhibitor like this compound.
Comparative Inhibitory Activity
To assess the specificity of this compound, its inhibitory activity was measured against PCSK9 and a panel of related serine proteases. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro enzymatic assays and compares them to Alirocumab.
| Target | This compound IC50 (nM) | Alirocumab IC50 (nM) | Description |
| PCSK9 | 8.5 | 1.2 | Potent inhibition of the target enzyme. |
| Furin | >10,000 | >10,000 | A related proprotein convertase. |
| PACE4 | >10,000 | >10,000 | A related proprotein convertase. |
| Trypsin | >10,000 | >10,000 | A common serine protease. |
| Thrombin | >10,000 | >10,000 | A key enzyme in the coagulation cascade. |
Note: The data presented in this table is for illustrative purposes. The results indicate that both this compound and Alirocumab are highly potent and selective inhibitors of PCSK9, with no significant inhibitory activity observed against other tested proteases at concentrations up to 10 µM.
Cellular Activity Comparison
The functional activity of this compound and Alirocumab was evaluated in cell-based assays using the human liver cell line, HepG2.
| Assay Type | Metric | This compound | Alirocumab |
| PCSK9-LDLR Binding Inhibition | IC50 | 15.2 nM | 2.5 nM |
| LDLR Degradation Prevention | EC50 | 45.7 nM | 8.9 nM |
| LDL Uptake Enhancement | EC50 | 60.1 nM | 12.3 nM |
Note: The data in this table is for illustrative purposes. It demonstrates that both inhibitors effectively block the PCSK9-LDLR interaction at the cell surface, prevent the subsequent degradation of the LDLR, and restore the cellular uptake of LDL.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro PCSK9-LDLR Binding Assay
This assay is designed to quantify the ability of an inhibitor to disrupt the binding of PCSK9 to the LDLR ectodomain.[8][9]
Procedure:
-
A 96-well plate is coated with recombinant human LDLR-AB domain.
-
Serial dilutions of this compound or the alternative inhibitor are prepared.
-
The inhibitor is pre-incubated with a fixed concentration of biotinylated recombinant human PCSK9.
-
The mixture is then added to the LDLR-coated plate and incubated.
-
The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated PCSK9.
-
A colorimetric substrate is added, and the absorbance is measured. The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.[10]
Cellular LDLR Degradation Assay
This assay measures the ability of an inhibitor to prevent PCSK9-mediated degradation of the LDLR protein in a cellular context.[1][8]
Procedure:
-
HepG2 cells are seeded in a multi-well plate.
-
Cells are treated with recombinant human PCSK9 in the presence of varying concentrations of this compound or the alternative inhibitor.
-
After an incubation period, the cells are lysed, and total protein is extracted.
-
The protein levels of LDLR are quantified by Western blotting, using an antibody specific for LDLR.
-
A loading control (e.g., β-actin) is used to normalize the LDLR signal. The EC50 value is determined by plotting the normalized LDLR band intensity against the inhibitor concentration.
Cellular LDL Uptake Assay
This functional assay measures the ability of an inhibitor to restore the uptake of LDL by liver cells that have been treated with PCSK9.[1][9][10]
Procedure:
-
HepG2 cells are plated in a multi-well format.
-
The cells are co-incubated with a fixed concentration of recombinant human PCSK9 and serial dilutions of this compound or the alternative inhibitor.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the wells, and the cells are incubated to allow for LDL uptake.
-
The cells are washed to remove unbound DiI-LDL, and the intracellular fluorescence is measured using a plate reader or by flow cytometry.
-
The EC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration.
Conclusion
The assessment of inhibitor specificity is a cornerstone of preclinical drug development.[7] The methodologies and data presented in this guide provide a template for the rigorous evaluation of novel PCSK9 inhibitors like this compound. The illustrative data for this compound highlights the profile of a highly specific inhibitor, a crucial feature for advancing a compound towards clinical consideration. Researchers are encouraged to adapt these protocols to their specific laboratory settings and inhibitor characteristics to ensure a comprehensive understanding of their compound's selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. heartcare.sydney [heartcare.sydney]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Tearing Down the Wall: A Comparative Guide to PCSK9 Inhibition Strategies for Researchers
A deep dive into the reproducibility of experimental results for PCSK9 inhibitors, comparing a novel small molecule inhibitor, PCSK9-IN-3, with established biologic-based approaches. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the data and methodologies essential for evaluating these distinct therapeutic modalities.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the liver's ability to clear circulating LDL cholesterol (LDL-C).[1] Inhibition of PCSK9 has proven to be a highly effective strategy for lowering LDL-C levels and reducing cardiovascular risk.[2][3] While monoclonal antibodies and small interfering RNA (siRNA) therapies have dominated the clinical landscape, the development of small molecule inhibitors offers the promise of oral administration and potentially broader accessibility.
This guide focuses on a comparative analysis of a representative novel small molecule inhibitor, herein designated this compound, against the well-characterized biologic inhibitors: the monoclonal antibodies evolocumab and alirocumab, and the siRNA therapeutic, inclisiran.
Performance Benchmarking: A Head-to-Head Comparison
The efficacy of PCSK9 inhibitors is primarily evaluated by their ability to lower LDL-C levels. The following table summarizes the key performance characteristics of different PCSK9 inhibitor classes, providing a benchmark for the evaluation of novel compounds like this compound.
| Inhibitor Class | Specific Agent(s) | Mechanism of Action | LDL-C Reduction | Dosing Regimen |
| Monoclonal Antibody | Evolocumab, Alirocumab | Bind to circulating PCSK9, preventing its interaction with LDLR.[[“]] | ~50-60%[2][5] | Subcutaneous injection every 2 to 4 weeks.[5] |
| Small Interfering RNA (siRNA) | Inclisiran | Inhibits the synthesis of PCSK9 in the liver by targeting its mRNA.[6] | ~50%[6] | Subcutaneous injection twice a year after initial doses.[6] |
| Small Molecule (Hypothetical) | This compound | Directly inhibits the protein-protein interaction between PCSK9 and LDLR. | Data Pending | Oral (daily) |
Illuminating the Mechanism: The PCSK9 Signaling Pathway
The diagram below illustrates the critical role of PCSK9 in LDL-C homeostasis and the points of intervention for various inhibitor classes.
Caption: The PCSK9 signaling pathway and points of therapeutic intervention.
A Blueprint for Discovery: Experimental Workflow for PCSK9 Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the characterization and comparison of novel PCSK9 inhibitors.
Caption: A generalized experimental workflow for the evaluation of PCSK9 inhibitors.
Reproducibility Corner: Detailed Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are paramount. Below are methodologies for key assays used in the characterization of PCSK9 inhibitors.
PCSK9-LDLR Binding Assay (ELISA-based)
-
Objective: To quantify the inhibitory effect of a compound on the binding of PCSK9 to the LDLR.
-
Methodology:
-
A 96-well microplate is coated with recombinant human LDLR-EGF-A domain.
-
The plate is blocked to prevent non-specific binding.
-
A constant concentration of biotinylated recombinant human PCSK9 is pre-incubated with serial dilutions of the test inhibitor (e.g., this compound).
-
The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated.
-
The plate is washed to remove unbound proteins.
-
Streptavidin-HRP is added to the wells to bind to the biotinylated PCSK9.
-
After another wash, a chromogenic substrate is added, and the colorimetric signal is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Cellular LDLR Degradation Assay
-
Objective: To assess the ability of an inhibitor to prevent PCSK9-mediated degradation of LDLR in a cellular context.
-
Methodology:
-
Hepatocytes (e.g., HepG2 cells) are cultured in a multi-well plate.
-
Cells are treated with the PCSK9 inhibitor at various concentrations for a specified period.
-
Recombinant PCSK9 is then added to the cell culture medium to induce LDLR degradation.
-
After incubation, cells are lysed, and the total protein is extracted.
-
LDLR protein levels are quantified by Western blot or an in-cell ELISA.
-
An increase in the LDLR signal in the presence of the inhibitor indicates prevention of PCSK9-mediated degradation.
-
Cellular LDL Uptake Assay
-
Objective: To measure the functional consequence of PCSK9 inhibition, which is an increase in LDL uptake by liver cells.[6]
-
Methodology:
-
Hepatocytes (e.g., HepG2 cells) are cultured in a multi-well plate.
-
Cells are treated with the PCSK9 inhibitor at various concentrations.[6]
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium.[6]
-
After incubation, cells are washed to remove non-internalized DiI-LDL.[6]
-
The amount of internalized DiI-LDL is quantified by fluorescence microscopy or a plate reader.[6]
-
An increase in fluorescence indicates enhanced LDLR-mediated LDL uptake.[6]
-
Concluding Remarks
The landscape of PCSK9 inhibition is evolving, with novel small molecule inhibitors like this compound poised to offer a convenient oral alternative to the established injectable biologics. For researchers in this competitive field, rigorous and reproducible experimental data are the currency of innovation. By employing standardized, well-documented protocols and understanding the comparative landscape, the scientific community can effectively evaluate the potential of these new therapeutic agents. The methodologies and comparative data presented in this guide are intended to serve as a foundational resource for the continued development and assessment of the next generation of PCSK9 inhibitors.
References
A Comparative Guide to the Cellular Activity of Small Molecule PCSK9 Inhibitors
Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1][[“]] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, which reduces the clearance of circulating LDL-cholesterol ("bad cholesterol").[1][3][4] Elevated PCSK9 activity is linked to higher LDL-C levels and an increased risk of atherosclerotic cardiovascular disease.[1] Consequently, inhibiting PCSK9 has become a primary therapeutic strategy. While monoclonal antibodies like Evolocumab and Alirocumab have proven highly effective, research into orally bioavailable and cost-effective small molecule inhibitors is a key focus in drug development.[1][5]
This guide provides a framework for the cross-validation and comparison of novel small molecule PCSK9 inhibitors, using the hypothetical compound "PCSK9-IN-3" as an example. We will compare its potential activity profile against established inhibitor classes across different cell types, supported by detailed experimental protocols and pathway visualizations.
Mechanism of Action: The PCSK9-LDLR Pathway
PCSK9 is primarily synthesized in the liver and secreted into the bloodstream.[[“]] It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[1] This complex is then internalized into the cell via an endosome. Instead of the LDLR recycling back to the cell surface to clear more LDL, the presence of PCSK9 directs the entire complex to the lysosome for degradation.[6][7] This reduction in the LDLR population leads to decreased LDL-C clearance from the blood.[3][8] Small molecule inhibitors are typically designed to disrupt the protein-protein interaction between PCSK9 and the LDLR, preserving the receptor and enhancing LDL-C uptake.[1]
Comparative In Vitro Activity
The initial evaluation of a PCSK9 inhibitor involves quantifying its ability to disrupt the PCSK9-LDLR interaction in a controlled, cell-free environment. This is typically measured by determining the half-maximal inhibitory concentration (IC50).
Table 1: Comparison of In Vitro PCSK9-LDLR Binding Inhibition
| Inhibitor Class | Compound | Assay Type | Average IC50 (nM) |
|---|---|---|---|
| Small Molecule | This compound (Hypothetical) | TR-FRET | 85 |
| Small Molecule | Compound X (Literature) | ELISA | 120 |
| Monoclonal Antibody | Evolocumab | SPR | 1.2 |
| Monoclonal Antibody | Alirocumab | HTRF | 2.5 |
Experimental Protocol: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This protocol outlines a general procedure for assessing the ability of a test compound to inhibit the binding of recombinant human PCSK9 to the LDLR.
-
Plate Coating: Coat a high-binding 96-well microplate with recombinant human LDLR-EGF-AB domain (2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 2 hours at room temperature.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control inhibitor.
-
Binding Reaction: In a separate plate, pre-incubate recombinant human PCSK9 (e.g., 10 nM) with the various concentrations of the test compound for 1 hour at room temperature.
-
Incubation: Transfer the PCSK9-compound mixtures to the washed and blocked LDLR-coated plate. Incubate for 2 hours at room temperature to allow binding.[1]
-
Detection Antibody: Wash the plate five times. Add an HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour.[1]
-
Substrate Addition: Wash the plate five times. Add a TMB substrate and incubate in the dark for 15-30 minutes until a blue color develops.[1]
-
Reaction Quenching: Stop the reaction by adding a stop solution (e.g., 2N H2SO4), which turns the color to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition relative to the control (no compound) and plot the values against the compound concentration to determine the IC50.
Comparative Cellular Activity
Validating inhibitor activity in a cellular context is critical. The primary measure of efficacy is the restoration of LDL uptake in cells treated with PCSK9. Human hepatoma cell lines like HepG2 and Huh7 are standard models as they endogenously express the necessary components of the LDL uptake machinery.
Table 2: Comparison of Cellular LDL Uptake Restoration
| Cell Type | Inhibitor | Assay Type | Metric | Value |
|---|---|---|---|---|
| HepG2 | This compound (Hypothetical) | Fluorescent LDL Uptake | EC50 (nM) | 250 |
| HepG2 | Evolocumab | Fluorescent LDL Uptake | EC50 (nM) | 25 |
| Huh7 | This compound (Hypothetical) | Fluorescent LDL Uptake | EC50 (nM) | 310 |
| Huh7 | Alirocumab | Fluorescent LDL Uptake | EC50 (nM) | 30 |
Experimental Protocol: Cell-Based LDL Uptake Assay
This protocol describes a method to quantify the ability of a test compound to reverse PCSK9-mediated reduction of LDL uptake in a hepatic cell line.
-
Cell Culture: Plate HepG2 cells in a 96-well, clear-bottom black plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to upregulate LDLR expression.
-
PCSK9 and Compound Treatment: Wash the cells with serum-free medium. Treat the cells with recombinant PCSK9 (e.g., 10 µg/mL) in the presence of varying concentrations of the test compound (e.g., this compound) for 4-6 hours at 37°C.[1] Include controls for "no PCSK9" and "PCSK9 with no inhibitor."
-
LDL Incubation: Add fluorescently labeled LDL (e.g., BODIPY-LDL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Washing: Remove the medium and wash the cells three times with PBS to eliminate unbound fluorescent LDL.[1]
-
Cell Fixing & Staining: Fix the cells with 4% paraformaldehyde. Optionally, stain the nuclei with DAPI for cell counting normalization.
-
Imaging and Quantification: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the total fluorescence intensity of the internalized LDL per cell.
-
Analysis: Determine the half-maximal effective concentration (EC50) by plotting the percentage of LDL uptake restoration against the compound concentration.
Cross-Validation in Diverse Cell Types
While the liver is the primary site of PCSK9 synthesis and action on cholesterol metabolism, PCSK9 is also expressed in other tissues, including the brain, pancreas, and vascular smooth muscle cells.[9][10][11] Its functions in these tissues are areas of active investigation, with potential roles in neuronal development, inflammation, and cell proliferation.[9][12][13][14] Therefore, cross-validating the activity and potential off-target effects of a new inhibitor like this compound in various cell types is essential for a comprehensive safety and efficacy profile.
Table 3: Hypothetical Activity Profile of this compound Across Various Cell Lines
| Cell Line | Origin | Primary Function Tested | This compound Effect |
|---|---|---|---|
| HepG2 | Human Hepatoma | LDL Uptake | Restores LDL uptake |
| hiPSC | Human Pluripotent Stem Cells | Cell Proliferation | No significant change in proliferation rate |
| HUVEC | Human Endothelial Cells | Inflammatory Marker Expression | Reduces ox-LDL induced IL-6 expression |
| SH-SY5Y | Human Neuroblastoma | Neuronal LDLR levels | Increases surface LDLR expression |
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. nps.org.au [nps.org.au]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. mdpi.com [mdpi.com]
- 6. heartcare.sydney [heartcare.sydney]
- 7. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Multifaceted Biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Next-Generation Oral PCSK9 Inhibitors Versus First-Generation Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-lowering therapies has been revolutionized by the advent of PCSK9 inhibitors. First-generation inhibitors, alirocumab (B1149425) and evolocumab, are highly effective monoclonal antibodies that have demonstrated significant reductions in low-density lipoprotein cholesterol (LDL-C). However, the development of orally bioavailable small-molecule inhibitors marks a new frontier in patient convenience and accessibility. This guide provides a comprehensive benchmark of a representative next-generation oral PCSK9 inhibitor, designated herein as PCSK9-IN-3, against the established first-generation monoclonal antibodies.
While "this compound" is a placeholder, the data presented for it are representative of emerging oral small-molecule PCSK9 inhibitors currently in clinical development, such as AZD0780 and MK-0616.[1][2] This comparison aims to provide an objective overview of their respective performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Approaches
First-generation PCSK9 inhibitors, alirocumab and evolocumab, are fully human monoclonal antibodies. They function by binding to circulating proprotein convertase subtilisin/kexin type 9 (PCSK9), preventing it from interacting with the LDL receptor (LDLR) on hepatocytes.[3] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface and enhanced clearance of LDL-C from the bloodstream.[4]
Next-generation small-molecule inhibitors like this compound, while also targeting the PCSK9 pathway, achieve this through different molecular interactions. These oral compounds are designed to interfere with the PCSK9-LDLR interaction or inhibit the synthesis of PCSK9.[1][2] The representative data for this compound reflects its action as a direct inhibitor of the PCSK9-LDLR protein-protein interaction.
Performance Data: A Head-to-Head Comparison
The following tables summarize the key performance metrics for this compound (representing oral small-molecule inhibitors) and the first-generation monoclonal antibodies, alirocumab and evolocumab.
Table 1: Efficacy in LDL-C Reduction
| Inhibitor Class | Compound | Dosage | Treatment Duration | Mean LDL-C Reduction (%) | Study Population |
| First-Generation | Alirocumab | 75/150 mg Q2W | 24 Weeks | 47-64%[5][6] | Hypercholesterolemia |
| Evolocumab | 140 mg Q2W / 420 mg QM | 12-52 Weeks | 55-66%[7] | Hypercholesterolemia | |
| Next-Generation | This compound (AZD0780) | 30 mg QD | 12 Weeks | 50.7%[1][8] | On statin therapy |
| This compound (MK-0616) | 10-20 mg QD | 14 Days | ~65%[2][9] | On statin therapy |
Table 2: Pharmacokinetic Profile
| Inhibitor Class | Compound | Route of Administration | Half-life | Dosing Frequency |
| First-Generation | Alirocumab | Subcutaneous Injection | 17-20 days | Every 2-4 weeks |
| Evolocumab | Subcutaneous Injection | 11-17 days | Every 2-4 weeks | |
| Next-Generation | This compound (AZD0780) | Oral | Not reported | Once daily[1] |
| This compound (MK-0616) | Oral | Not reported | Once daily[2][9] |
Table 3: Safety and Tolerability
| Inhibitor Class | Common Adverse Events | Notable Considerations |
| First-Generation | Injection site reactions, nasopharyngitis, upper respiratory tract infections.[4][10] | Generally well-tolerated with a favorable long-term safety profile.[4] |
| Next-Generation | Generally well-tolerated in early trials. Some reports of mild-to-moderate gastrointestinal issues (nausea, diarrhea). | Long-term safety data is still being gathered in ongoing clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of PCSK9 inhibitors.
PCSK9-LDLR Binding Inhibition ELISA
This assay quantifies the ability of an inhibitor to block the interaction between PCSK9 and the LDL receptor.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR extracellular domain (e.g., 1-2 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBST for 1-2 hours at room temperature.
-
Inhibitor Incubation: Pre-incubate a constant concentration of biotinylated recombinant human PCSK9 (e.g., 0.5 µg/mL) with serial dilutions of the test inhibitor (e.g., this compound) or control antibody for 1 hour at 37°C.
-
Binding Reaction: Add the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 2 hours at 37°C.[11]
-
Detection: Wash the plate with PBST. Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.[11]
-
Signal Development: After a final wash, add a TMB substrate solution and incubate in the dark. Stop the reaction with 2N H₂SO₄.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition and determine the IC₅₀ value.
Cellular LDL Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL by liver cells.
Protocol:
-
Cell Culture: Plate HepG2 cells in a 96-well black, clear-bottom plate and grow to ~80-90% confluency.[12]
-
Serum Starvation: To upregulate LDLR expression, incubate cells in serum-free media for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with the test inhibitor (e.g., this compound) or control in the presence of a fixed concentration of recombinant human PCSK9 for 4-6 hours.
-
LDL Uptake: Add fluorescently labeled LDL (e.g., DyLight™ 488-LDL) to the media and incubate for 4 hours at 37°C.[12]
-
Wash and Fix: Wash the cells with PBS to remove unbound fluorescent LDL and fix with 4% paraformaldehyde.
-
Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence plate reader. Quantify the mean fluorescence intensity per cell.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity (Kᴅ), and association (ka) and dissociation (kd) rate constants of the inhibitor to PCSK9.
Protocol:
-
Chip Preparation: Immobilize recombinant human PCSK9 onto a CM5 sensor chip via amine coupling.[13]
-
Analyte Injection: Inject serial dilutions of the test inhibitor (analyte) over the chip surface at a constant flow rate.
-
Association/Dissociation: Monitor the binding in real-time during the injection (association phase) and subsequent buffer flow (dissociation phase).[13]
-
Regeneration: Regenerate the sensor surface with a low pH buffer to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kᴅ.
Conclusion
First-generation PCSK9 inhibitors, alirocumab and evolocumab, have set a high bar for efficacy in LDL-C reduction. The next generation of oral small-molecule inhibitors, represented here by this compound, offers the significant advantage of oral administration, which is expected to improve patient adherence and accessibility. Early clinical data for compounds like AZD0780 and MK-0616 are promising, demonstrating substantial LDL-C lowering.[1][2] As more data from larger and longer-term clinical trials become available, a clearer picture of the comparative efficacy and safety of these oral agents will emerge, potentially heralding a new era in the management of hypercholesterolemia.
References
- 1. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 2. patientcareonline.com [patientcareonline.com]
- 3. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 4. Safety and Tolerability of PCSK9 Inhibitors: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of alirocumab dose increase on LDL lowering and lipid goal attainment in patients with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of alirocumab: A meta analysis of 12 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 'Revolutionary' LDL lowering shown in evolocumab phase III trials | MDedge [live.mdedge.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Oral PCSK9 inhibitor effectively lowers LDL-c - - PACE-CME [pace-cme.org]
- 10. biovendor.com [biovendor.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PCSK9-IN-3: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the research compound PCSK9-IN-3. It is essential to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions. All procedures must be conducted in accordance with institutional, local, state, and federal regulations. Treat all unknown or novel compounds as potentially hazardous.
Essential Safety and Logistical Information
This compound is a novel, highly potent, and orally bioavailable next-generation tricyclic peptide PCSK9 inhibitor used for research purposes. Due to its potent biological activity, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary principle of disposal is to treat this compound as a hazardous chemical waste unless explicitly stated otherwise in the official Safety Data Sheet.
Core Disposal Principles:
-
Obtain the SDS: Before handling or disposing of this compound, acquire and thoroughly review the Safety Data Sheet from the manufacturer. The SDS contains critical information regarding hazards, personal protective equipment (PPE), and specific disposal recommendations.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[1] Improper mixing can lead to dangerous reactions.[1] At a minimum, segregate waste into categories such as solid waste, liquid waste (aqueous and organic), and sharps.
-
Labeling: All waste containers must be clearly and accurately labeled.[1][2] The label should include:
-
Containment: Use appropriate, leak-proof, and chemically compatible containers for waste collection.[2][3] Keep containers securely closed except when adding waste.[4] It is also best practice to use secondary containment to mitigate spills.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound and its waste.[5] If handling the solid form which could become airborne, a fume hood or other ventilated enclosure should be used.[5]
Quantitative Data for Decontamination
In the absence of a specific SDS for this compound, the following table provides representative quantitative data for the decontamination of similar peptide compounds. These methods are intended to chemically inactivate the compound, rendering it less hazardous. Verification of the efficacy of any inactivation method for this compound is required before implementation.
| Decontamination Method | Reagent Concentration | Application | Minimum Contact Time | Efficacy | Source |
| Enzymatic Detergent followed by Bleach | 1% (m/v) SBCleaner, then 6% Sodium Hypochlorite (B82951) | Labware, equipment, bench tops | Not specified | Recommended for peptide decontamination | [3] |
| Sodium Hypochlorite (Bleach) | 6% (m/v) | Concentrated solutions or solid peptide | 1 hour | Confirmed to ensure inactivation of potent α-conotoxins | [6] |
| Enzymatic Detergent | 1% (m/v) Contrex™ EZ | Dilute solutions of α-conotoxins (e.g., HPLC waste) | 1 hour | 76.8% decrease in α-helical content and digestion into smaller fragments | [6] |
| Formulated Alkaline Detergent | 1-3% (v/v) | Peptide therapeutics | 15 minutes at 50-60°C | Effective for cleaning and degradation of some peptides | [7] |
Experimental Protocols for Decontamination
The following are general protocols for the chemical inactivation of potent peptide compounds. These should be adapted and validated for this compound based on the information in the specific SDS and institutional guidelines.
Protocol 1: Decontamination of Surfaces and Labware
This protocol is suitable for cleaning benches, glassware, and equipment contaminated with trace amounts of this compound.
Materials:
-
Enzymatic detergent solution (e.g., 1% (m/v) SBCleaner)[3]
-
Sodium hypochlorite solution (6% household bleach)[3]
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Paper towels or absorbent pads
Procedure:
-
Initial Cleaning: Liberally apply the 1% enzymatic detergent solution to the contaminated surface or soak the labware in the solution.[3] For heavily contaminated areas, allow the solution to sit for at least 10-15 minutes.
-
Scrubbing: If necessary, scrub the area with a non-abrasive pad to ensure complete coverage and removal of the compound.
-
Rinsing: Thoroughly rinse the surface or labware with water.
-
Disinfection/Inactivation: Apply a 6% sodium hypochlorite solution to the cleaned surface and let it sit for a minimum of 15-30 minutes.[3]
-
Final Rinse: Thoroughly rinse the surface or labware with deionized water to remove any residual bleach.
-
Disposal of Cleaning Materials: All used paper towels, pads, and other disposable materials should be collected as solid hazardous waste.
Protocol 2: Inactivation of Liquid Waste
This protocol is for treating liquid waste containing this compound, such as HPLC waste or collected aqueous solutions.
Materials:
-
Sodium hypochlorite solution (household bleach, typically 5.25-6%)
-
Stir plate and stir bar
-
Fume hood
-
Appropriate waste container
-
pH meter or pH paper
Procedure:
-
Work in a Fume Hood: All steps should be performed in a certified chemical fume hood to avoid inhalation of any volatile compounds or aerosols.
-
Dilution (if necessary): For concentrated solutions of this compound, it may be necessary to dilute the waste with a compatible solvent to control the reaction rate.
-
Addition of Bleach: While stirring, slowly add 6% sodium hypochlorite solution to the liquid waste. A common recommendation is to add enough bleach to achieve a final concentration of at least 10% bleach by volume and to ensure the pH remains alkaline.
-
Contact Time: Allow the mixture to stir for a minimum of one hour to ensure complete inactivation.[6] For highly concentrated or stable compounds, a longer reaction time may be necessary.
-
Neutralization (Optional but Recommended): After the inactivation period, the excess hypochlorite can be neutralized by adding a reducing agent such as sodium bisulfite or sodium thiosulfate. This should be done cautiously as the reaction can be exothermic.
-
pH Adjustment: Check the pH of the final solution. Neutralize the solution to a pH between 6 and 8 before disposal down the sanitary sewer, if permitted by local regulations. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any treated chemical waste down the drain.
-
Containerize as Hazardous Waste: If drain disposal is not permitted, the treated solution should be collected in a properly labeled hazardous waste container for pickup by EHS.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. medium.com [medium.com]
- 3. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 4. Chemical inactivation strategies for SARS-CoV-2-infected cells and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
